Technical Documentation Center

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a quinoline derivative, it belongs to a class of scaffolds that are central to numerous approved therapeutics.[1] This document elucidates the molecule's core physicochemical properties, details a plausible synthetic pathway, and explores its chemical reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). The strategic placement of the chloro, fluoro, methoxy, and nitro groups creates a versatile building block, particularly for the synthesis of kinase inhibitors.[2][3] We provide detailed experimental protocols for its synthesis and subsequent derivatization, offering researchers a practical framework for leveraging this potent intermediate in drug discovery programs.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the fields of oncology and infectious diseases.[2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. A significant number of quinoline-based compounds function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[1][2]

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a bespoke chemical intermediate designed for maximum synthetic utility. Each substituent serves a distinct and critical purpose:

  • Quinoline Core: The foundational pharmacophore.

  • 4-Chloro Group: An excellent leaving group, positioned at a site highly activated for nucleophilic displacement. This serves as the primary reactive handle for introducing molecular diversity.[4][5]

  • 3-Nitro Group: A powerful electron-withdrawing group that functions as the key activator for the 4-chloro position. Its strong resonance and inductive effects dramatically increase the electrophilicity of C4, making it highly susceptible to nucleophilic attack.[6][7] Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amine for subsequent chemical elaboration.[6]

  • 6-Fluoro and 7-Methoxy Groups: These substituents are commonly employed in drug design to modulate the molecule's physicochemical properties. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the methoxy group can influence solubility and serve as a hydrogen bond acceptor.

This guide will dissect these features, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

While a dedicated experimental dataset for this specific molecule is not publicly available, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.[8][9]

Core Physicochemical Properties

The following table summarizes the calculated and estimated properties for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

PropertyValueSource/Method
IUPAC Name 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline---
Molecular Formula C₁₀H₆ClFN₂O₃Calculation
Molecular Weight 256.62 g/mol Calculation
CAS Number Not assigned---
Appearance Expected to be a yellow to brown crystalline solidAnalog Comparison
Predicted XLogP3 ~2.7Analog Comparison[8]
Monoisotopic Mass 256.00035 DaCalculation[8]
Predicted Spectroscopic Data

Structural confirmation is paramount. The following spectroscopic signatures are predicted for this molecule.

TechniquePredicted Features
¹H NMR Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at C5 and C8. The proton at C2 will appear as a singlet further downfield (~8.8-9.2 ppm) due to the strong deshielding effects of the adjacent nitro group and ring nitrogen. Methoxy Protons: A sharp singlet integrating to 3H is expected around δ 3.9-4.1 ppm.[10]
¹³C NMR Ten distinct signals are expected for the ten carbon atoms in the molecule. The carbon bearing the nitro group (C3) and the carbon bearing the chloro group (C4) will be significantly shifted.
IR Spectroscopy NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[11] C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region. Aromatic C=C/C=N: Multiple bands in the 1450-1620 cm⁻¹ region. C-O Stretch: A strong band around 1200-1280 cm⁻¹ for the aryl ether.
Mass Spectrometry Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).[11]

graph "chemical_structure" {
layout=neato;
node [shape=none, margin=0];
edge [color="#202124"];
// Define node positions
N1 [pos="0,0.866!", label="N"];
C2 [pos="1,1.732!", label="C"];
C3 [pos="2,1.732!", label="C"];
C4 [pos="2.5,0.866!", label="C"];
C4a [pos="2,0!", label="C"];
C5 [pos="2.5,-0.866!", label="C"];
C6 [pos="2,-1.732!", label="C"];
C7 [pos="1,-1.732!", label="C"];
C8 [pos="0.5,-0.866!", label="C"];
C8a [pos="1,0!", label="C"];

// Substituents
Cl [pos="3.5,0.866!", label="Cl", fontcolor="#34A853"];
N_nitro [pos="2.8,2.598!", label="N", fontcolor="#EA4335"];
O1_nitro [pos="2.4,3.464!", label="O⁻", fontcolor="#EA4335"];
O2_nitro [pos="3.8,2.598!", label="O", fontcolor="#EA4335"];
F [pos="2.8,-2.598!", label="F", fontcolor="#4285F4"];
O_methoxy [pos="0.2,-2.598!", label="O", fontcolor="#FBBC05"];
C_methoxy [pos="0.2,-3.598!", label="CH₃", fontcolor="#FBBC05"];

// Quinoline ring bonds
N1 -- C2 [penwidth=2];
C2 -- C3;
C3 -- C4 [penwidth=2];
C4 -- C4a;
C4a -- C5 [penwidth=2];
C5 -- C6;
C6 -- C7 [penwidth=2];
C7 -- C8;
C8 -- C8a [penwidth=2];
C8a -- N1;
C4a -- C8a;

// Double bonds in quinoline ring
edge [style=dashed, penwidth=1];
N1--C8a; C2--C3; C4--C4a; C5--C6; C7--C8;

// Substituent bonds
edge [style=solid, penwidth=1];
C4 -- Cl;
C3 -- N_nitro;
N_nitro -- O1_nitro [penwidth=2];
N_nitro -- O2_nitro;
C6 -- F;
C7 -- O_methoxy;
O_methoxy -- C_methoxy;

// Add labels for positions
node [shape=plaintext, fontsize=10];
L1 [pos="-0.3,0.866!", label="1"];
L2 [pos="0.8,2.1!", label="2"];
L3 [pos="2.2,2.1!", label="3"];
L4 [pos="2.9,0.566!", label="4"];
L5 [pos="2.9,-0.566!", label="5"];
L6 [pos="2.2,-2.1!", label="6"];
L7 [pos="0.8,-2.1!", label="7"];
L8 [pos="0.1,-0.566!", label="8"];

}

Caption: Structure of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Synthesis and Mechanistic Insights

The synthesis of such a multi-substituted quinoline requires a strategic, multi-step approach. A plausible and efficient route can be designed based on established quinoline syntheses, such as the Conrad-Limpach-Knorr synthesis, followed by sequential functionalization.[2][12] A logical pathway begins with a suitably substituted aniline.

The proposed workflow is as follows:

  • Cyclization: Reaction of 3-fluoro-4-methoxyaniline with a β-ketoester like diethyl malonate under thermal conditions to form the 4-hydroxy-quinolone core. This is a classic cyclocondensation reaction.

  • Nitration: Electrophilic nitration of the resulting quinolone. The electron-rich nature of the quinolone ring directs the incoming nitro group. The precise conditions (e.g., nitric acid in sulfuric acid) would need to be carefully controlled to achieve regioselectivity for the C3 position.

  • Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro group. This is typically achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which readily converts the quinolone tautomer to the chloroquinoline.

synthesis_workflow start 3-Fluoro-4-methoxyaniline intermediate1 4-Hydroxy-6-fluoro- 7-methoxy-quinolone start->intermediate1 1. Diethyl malonate 2. Heat (Cyclization) intermediate2 4-Hydroxy-6-fluoro-7-methoxy- 3-nitro-quinolone intermediate1->intermediate2 HNO₃ / H₂SO₄ (Nitration) product 4-Chloro-6-fluoro-7-methoxy- 3-nitroquinoline intermediate2->product POCl₃ (Chlorination)

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary synthetic value of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline lies in its high reactivity towards nucleophiles at the C4 position. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[13][14]

Causality of Reactivity: Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the quinoline ring contains an electron-withdrawing nitrogen atom, which reduces the electron density of the carbocyclic ring. This effect is dramatically amplified by the presence of the 3-nitro group, one of the most powerful electron-withdrawing groups in organic chemistry.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile (e.g., an amine, R-NH₂) attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 4-substituted quinoline product.

This high reactivity allows for the construction of diverse chemical libraries by varying the nucleophile, making it an ideal intermediate for structure-activity relationship (SAR) studies.

SNAr_Mechanism sub [Substrate] 4-Cl-Quinoline meisenheimer [Meisenheimer Complex] Resonance-Stabilized Intermediate sub->meisenheimer + Nu-H nuc Nu-H (Nucleophile) nuc->meisenheimer prod [Product] 4-Nu-Quinoline meisenheimer->prod - Cl⁻ hcl H-Cl meisenheimer->hcl - H⁺

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Applications in Medicinal Chemistry and Drug Discovery

The SNAr reactivity at the C4 position makes this molecule a premier building block for synthesizing targeted therapeutics, especially kinase inhibitors.[3] Many small-molecule kinase inhibitors feature a heterocyclic core (like quinoline) that anchors the molecule in the ATP-binding pocket of the kinase, often through a hydrogen bond to the "hinge region." A side chain, frequently attached via a nitrogen or oxygen linker, extends into other regions of the active site to confer potency and selectivity.

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is perfectly poised for this role. The C4 position is the ideal attachment point for these side chains, which are typically introduced as amine nucleophiles in an SNAr reaction. The fluoro and methoxy groups on the "western" portion of the molecule can then be used to fine-tune interactions within the ATP binding site or improve drug-like properties.

Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

This protocol outlines the final chlorination step, assuming the precursor, 4-hydroxy-6-fluoro-7-methoxy-3-nitro-quinolone, has been synthesized.

  • Materials: 4-hydroxy-6-fluoro-7-methoxy-3-nitro-quinolone, phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount), toluene, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-hydroxy-quinolone precursor (1.0 eq) and toluene (10 mL per gram of starting material).

    • Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the suspension.

    • Add a catalytic amount of DMF (2-3 drops).

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure title compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for reacting the title compound with a primary or secondary amine.

  • Materials: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, desired amine nucleophile (1.1 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve the title compound (1.0 eq) in the chosen solvent in a reaction vial.

    • Add the amine nucleophile (1.1 eq) followed by the base (DIPEA, 1.5 eq).

    • Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product via silica gel chromatography or recrystallization to obtain the desired 4-amino-quinoline derivative.

Protocol 3: Analytical Characterization

Confirming the identity and purity of the synthesized material is a critical, self-validating step.

  • Sample Preparation for ¹H NMR: Accurately weigh 5-15 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10]

  • Purity Analysis by HPLC: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Perform serial dilutions and analyze using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the peak area percentage at a relevant UV wavelength (e.g., 254 nm).

Safety and Handling

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a research chemical for which comprehensive toxicological data is not available. Based on its structure, which contains a chlorinated aromatic nitro-compound, appropriate precautions must be taken.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17]

  • Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline represents a sophisticated and highly valuable intermediate for drug discovery. Its architecture is deliberately designed to facilitate the rapid synthesis of diverse compound libraries through a robust nucleophilic aromatic substitution reaction. The powerful activation provided by the 3-nitro group on the 4-chloro leaving group, combined with the modulating effects of the fluoro and methoxy substituents, makes it an exemplary tool for professionals engaged in the development of next-generation targeted therapies, particularly in the realm of kinase inhibitors.

References

Sources

Exploratory

Technical Monograph: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline , a specialized intermediate in the development of next-generation Tyrosine Kinase I...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline , a specialized intermediate in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).

Advanced Building Block for Kinase Inhibitor Development[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized heterocycle designed as a scaffold for small-molecule drug discovery. Structurally, it belongs to the 4-aminoquinoline class of kinase inhibitors, sharing a pharmacophore lineage with FDA-approved drugs like Cabozantinib and Bosutinib .

The specific substitution pattern—6-Fluoro, 7-Methoxy —is a strategic bioisostere of the classic 6,7-dimethoxy motif. The introduction of fluorine at the C6 position blocks metabolic oxidation (a common clearance pathway for 6-methoxy groups) and modulates the electronic density of the quinoline ring, potentially enhancing binding affinity to ATP-binding pockets of targets such as c-Met , VEGFR , and RET .

Chemical Data Table
PropertySpecification
CAS Number 2089651-42-1
IUPAC Name 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline
Molecular Formula C₁₀H₆ClFN₂O₃
Molecular Weight 256.62 g/mol
SMILES COc1cc2c(cc1F)ncc(c2Cl)[O-]
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Functionality Electrophilic C4-Chlorine (SNAr active), Reducible C3-Nitro

Part 2: Strategic Synthesis & Protocols

The synthesis of this compound requires a robust protocol that balances the reactivity of the 4-chloro group with the stability of the nitro moiety. The following pathway is designed for high purity and scalability, utilizing a modified Gould-Jacobs reaction followed by chlorination.

Retrosynthetic Analysis (DOT Visualization)[1]

The synthesis logically disconnects to 3-Fluoro-4-methoxyaniline and Ethyl (ethoxymethylene)nitroacetate .

SynthesisPath SM1 3-Fluoro-4-methoxyaniline (CAS 366-99-4) Int1 Intermediate 1: Enamine Adduct SM1->Int1 Condensation (EtOH, Reflux) SM2 Ethyl (ethoxymethylene) nitroacetate SM2->Int1 Int2 Intermediate 2: 6-Fluoro-7-methoxy- 3-nitro-4-quinolone Int1->Int2 Cyclization (Dowtherm A, 250°C) Product TARGET: 4-Chloro-6-fluoro- 7-methoxy-3-nitroquinoline Int2->Product Chlorination (POCl3, 100°C)

Figure 1: Retrosynthetic pathway showing the conversion of aniline precursors to the final chloro-nitro-quinoline.

Detailed Experimental Protocol
Step 1: Condensation & Cyclization

Objective: Formation of the quinolone core (6-Fluoro-7-methoxy-3-nitroquinolin-4(1H)-one).

  • Reagents: Charge a reaction vessel with 3-Fluoro-4-methoxyaniline (1.0 eq) and Ethyl (ethoxymethylene)nitroacetate (1.1 eq) in Ethanol (10 vol).

  • Condensation: Reflux for 2–4 hours. Monitor by TLC for the disappearance of aniline.

  • Isolation (Enamine): Cool to room temperature. The intermediate enamine often precipitates. Filter and dry.

  • Cyclization: Add the dried enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

    • Critical Control: Maintain temperature >240°C to ensure rapid cyclization and prevent polymerization.

  • Workup: Cool to ~80°C, then dilute with Hexanes or Ethanol to precipitate the quinolone product. Filter, wash with ethanol, and dry.

Step 2: Chlorination (The Critical Step)

Objective: Conversion of the 4-hydroxy/oxo group to the reactive 4-chloro handle.

  • Setup: Place the 6-Fluoro-7-methoxy-3-nitro-4-quinolone (from Step 1) in a round-bottom flask under Nitrogen.

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (5.0 eq).

    • Note: POCl₃ acts as both solvent and reagent.[1]

  • Reaction: Heat to 100–110°C for 2–3 hours. The suspension should clear as the chloro-quinoline is formed.

  • Monitoring: Aliquot a drop into MeOH (to quench) and check TLC/LCMS.

  • Quenching (Hazard):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with NH₄OH or NaHCO₃ to pH 8.

  • Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Part 3: Mechanistic Insights & Applications

The utility of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline lies in its dual-reactivity, enabling the rapid construction of complex kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • C4-Position (Chlorine): A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (S_NAr). It reacts readily with anilines, phenols, or thiols to install the "tail" of the inhibitor (often a solvent-exposed solubilizing group).

  • C3-Position (Nitro): A "masked" amine. After the C4-substitution, the nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine. This amine is then acylated (e.g., with cyclopropane-1,1-dicarboxylate) to form the "hinge-binding" motif typical of c-Met inhibitors.

  • C6-Fluoro / C7-Methoxy: This specific pattern improves metabolic stability compared to the bis-methoxy analog (Cabozantinib intermediate). The fluorine atom blocks metabolic hydroxylation at the 6-position.

Reaction Scope Visualization (DOT)

ReactionScope Core 4-Chloro-6-fluoro- 7-methoxy-3-nitroquinoline Step1 S_NAr Reaction (Nucleophilic Displacement) Core->Step1 + Aniline/Phenol Prod1 Intermediate A: 4-(Arylamino/oxy)-3-nitro... Step1->Prod1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Prod1->Step2 Prod2 Intermediate B: 3-Amino-4-(Arylamino/oxy)... Step2->Prod2 Step3 Amide Coupling (Hinge Binder Install) Prod2->Step3 + Carboxylic Acid Final Final Kinase Inhibitor (c-Met / VEGFR Target) Step3->Final

Figure 2: Downstream application workflow for synthesizing kinase inhibitors.

Part 4: Analytical Characterization

To validate the identity of CAS 2089651-42-1, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • H2 (Singlet): A distinct singlet around 9.0–9.2 ppm (characteristic of the proton between N and NO₂).

    • H5 (Doublet): A doublet around 8.0 ppm (coupling with F6, J ~ 8–10 Hz).

    • H8 (Doublet): A doublet around 7.6 ppm (coupling with F6, J ~ 6–8 Hz).

    • OCH₃: A sharp singlet at 4.0 ppm .

  • ¹⁹F NMR:

    • A single peak around -110 to -120 ppm , showing coupling to H5 and H8.

  • Mass Spectrometry (LCMS):

    • M+H: 257.0 / 259.0 (Characteristic 3:1 Chlorine isotope pattern).

Part 5: Safety & Handling

  • POCl₃ Hazard: Phosphorus oxychloride is corrosive and reacts violently with water. All quenching steps must be performed at low temperatures with proper ventilation.

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid excessive heat during drying.

  • Skin Sensitizer: Quinoline intermediates are often potent sensitizers. Double-gloving and use of a fume hood are mandatory.

References

  • BLD Pharm. (2025). Product Datasheet: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS 2089651-42-1).[2][3][4] Retrieved from

  • ChemSrc. (2025). Chemical Properties and Suppliers for CAS 2089651-42-1. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the cyclization protocol).

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics, 10(12), 2298–2308. (Context for 6,7-substituted quinoline scaffold utility).

  • BenchChem. (2025).[1] Synthesis Protocols for 4-Chloro-6,7-dimethoxyquinoline Derivatives. Retrieved from

Sources

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the historic antimalarial efficacy of quinine to modern targeted cancer therapies, the versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[2][3] Molecules built upon this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][4]

This guide focuses on a specific, highly functionalized intermediate: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline . The strategic placement of its substituents—a reactive chloro group at the 4-position, electron-withdrawing fluoro and nitro groups, and an electron-donating methoxy group—makes it an exceptionally valuable starting material for the synthesis of diverse derivative libraries. The chloro group at C4 is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains that can modulate the compound's interaction with biological targets. This document provides a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of derivatives originating from this core, offering field-proven insights for drug development professionals.

Synthetic Pathways: From Core Intermediate to Bioactive Derivatives

The synthesis of 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline serves as the gateway to a multitude of derivatives. A robust synthetic strategy is paramount for generating the core intermediate in high yield and purity.[5][6] Subsequent derivatization, typically at the C4 position, is where chemical diversity is introduced to explore structure-activity relationships (SAR).

A generalized synthetic workflow begins with a suitably substituted aniline, proceeding through cyclization, nitration, and chlorination to yield the target intermediate. This intermediate then becomes the common precursor for a variety of derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization A 4-Fluoro-3-methoxyaniline B 4-Hydroxy-6-fluoro- 7-methoxyquinoline A->B Gould-Jacobs Reaction C 6-Fluoro-7-methoxy- 3-nitro-4-hydroxyquinoline B->C Nitration (HNO3/H2SO4) D 4-Chloro-6-fluoro- 7-methoxy-3-nitroquinoline (Core Intermediate) C->D Chlorination (POCl3) F Substituted 4-aminoquinoline Derivatives D->F Nucleophilic Aromatic Substitution E Diverse Anilines, Amines, etc. (R-NH2) E->F

Generalized synthetic pathway for 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline and its derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a standard method for synthesizing 4-aminoquinoline derivatives from the 4-chloro intermediate.

  • Reagent Preparation : Dissolve the 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline intermediate (1 equivalent) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Nucleophile Addition : Add the desired amine or aniline nucleophile (1.1-1.5 equivalents) to the solution. A catalytic amount of acid (e.g., HCl) may be added to facilitate the reaction.

  • Reaction Condition : Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the final derivative.

  • Characterization : Confirm the structure of the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5][6]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of critical cellular processes required for tumor growth and survival.[2][7] Derivatives of the 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold are being explored for their potential to inhibit key signaling pathways and induce cancer cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The biological activity of quinoline derivatives is frequently linked to their ability to function as ATP-competitive inhibitors of protein kinases.[2] The PI3K/Akt/mTOR pathway, which is hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance, is a primary target.[5][8] By blocking the activity of kinases within this cascade, these compounds can effectively halt tumor progression.

Furthermore, certain quinoline derivatives have been shown to trigger apoptosis, or programmed cell death, in cancer cells. One studied mechanism involves the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax, leading to the execution of the apoptotic cascade.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these compounds is highly dependent on their chemical structure. Key SAR findings for related quinoline series suggest:

  • C4-Position : The introduction of amino side chains at the 4-position is crucial for antiproliferative activity.[7] The nature of the amine (aliphatic vs. aromatic, basicity) significantly impacts potency.

  • C7-Position : A bulky alkoxy substituent at the 7-position, such as the methoxy group in the core scaffold, can be beneficial for activity.[7]

  • Benzene Ring Substituents : Electron-withdrawing groups (e.g., halogens) on aniline rings substituted at the C4 position can enhance cytotoxic effects by modulating the electronic properties of the molecule and its interaction with the target.[2][9]

Quantitative Data: In Vitro Anticancer Activity

The potency of anticancer compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth. The table below presents data for analogous 4-anilinoquinoline derivatives, illustrating the impact of substitution on anticancer activity.

Compound IDR Group on C4-Anilino RingTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
12f4-Chloroc-Met0.057Various[2]
12q2,6-Dichloroc-Met0.031Various[2]
12r3,4-Dichloroc-Met0.046Various[2]
10g4-Fluorobenzyloxy (at C7)N/A< 1.0HCT116[7]

(Data extracted from related quinoline derivative studies to demonstrate typical potency ranges)

Antimicrobial Activity: Combating Pathogenic Microbes

Fluoroquinolones, a major class of antibiotics, are characterized by a quinoline core structure.[10] This suggests that derivatives of 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline may also possess significant antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the quinolone derivative traps the enzyme, leading to double-strand breaks in the bacterial chromosome. This irreversible DNA damage ultimately results in bacterial cell death.[12]

Structure-Activity Relationship (SAR) Insights

For antimicrobial quinolones, modifications at the C7 position are well-known to be critical for potency and the spectrum of activity.[10][12] Introducing different cyclic amines (like piperazine or its derivatives) at this position can dramatically influence the drug's activity against both Gram-positive and Gram-negative bacteria. While our core has a methoxy group at C7, derivatization at C4 with moieties that mimic the C7 substituents of known fluoroquinolones could be a promising strategy. The fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and is generally essential for high antibacterial potency.[12]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeTarget Organism (Gram-Negative)Target Organism (Gram-Positive)MIC Range (µg/mL)Reference
Fluoroquinolone-nitroxideE. coliS. aureus≤ 100 µM[13]
7-Chloro-1-Alkyl-quinolonesP. aeruginosaS. aureusGood activity[10]
7-Methoxyquinoline-SulfonamideE. coliS. aureus12.5 - >100[11]

(Data extracted from related quinoline derivative studies to illustrate potential activity)

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a test compound.[4]

  • Preparation : Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls : Include a positive control (wells with bacteria and medium, no compound) and a negative control (wells with medium only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Analysis : Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold is a highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, attributable to their ability to modulate critical biological pathways such as protein kinase signaling and bacterial DNA replication. The synthetic tractability of the core intermediate allows for the creation of large, diverse libraries, enabling thorough exploration of structure-activity relationships.

Future research should focus on optimizing lead compounds derived from this scaffold to enhance potency, selectivity, and pharmacokinetic properties. Elucidating the precise mechanisms of action for the most active derivatives through advanced biochemical and cell-based assays will be critical. Ultimately, successful in vitro candidates must be advanced to in vivo models to evaluate their efficacy and safety, paving the way for the development of next-generation therapeutics.

References

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Available at: [Link]

  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. MDPI. Available at: [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Available at: [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC. Available at: [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. PMC. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]

Sources

Exploratory

Engineering Next-Generation Kinase Inhibitors: The Role of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Executive Summary In the landscape of targeted oncology, the architectural precision of small-molecule kinase inhibitors dictates both their pharmacodynamic potency and pharmacokinetic viability. As an application scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the architectural precision of small-molecule kinase inhibitors dictates both their pharmacodynamic potency and pharmacokinetic viability. As an application scientist overseeing early-stage medicinal chemistry workflows, I frequently leverage 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS: 2089651-42-1) as a foundational building block.

This whitepaper dissects the mechanistic rationale behind this specific intermediate. We will explore why the 6-fluoro-7-methoxy substitution pattern is a privileged pharmacophore, how the 3-nitro group acts as a dual-purpose electronic activator and masked amine, and how this scaffold is systematically transformed into highly potent tricyclic systems, such as imidazo[4,5-c]quinolines, which are critical for dual PI3K/mTOR inhibition[1].

Structural Rationale & Mechanistic Significance

The precise arrangement of functional groups on the quinoline core is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization[2].

  • The 6-Fluoro-7-Methoxy Motif: This specific di-substitution is a hallmark of successful ATP-competitive inhibitors. The fluorine atom at C6 serves two purposes: it blocks metabolic oxidation by cytochrome P450 enzymes (enhancing half-life) and acts as an electron-withdrawing group that modulates the pKa of the quinoline nitrogen, improving membrane permeability. The 7-methoxy group projects outward into the solvent-exposed region of the kinase ATP-binding cleft, enhancing aqueous solubility while providing a vector for future functionalization[3].

  • The 4-Chloro Leaving Group: The chlorine atom at C4 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It allows for the rapid, high-yield installation of various aniline derivatives to build the critical "hinge-binding" region of the final drug.

  • The 3-Nitro Group: The nitro group is the mechanistic linchpin of this intermediate. Initially, its powerful electron-withdrawing nature drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, hyper-activating the C4-chloride for SNAr. Post-substitution, it serves as a masked amine. Upon chemoselective reduction, it provides the adjacent primary amine necessary to cyclize the molecule into an imidazo[4,5-c]quinoline—a core scaffold seen in advanced clinical candidates like NVP-BEZ235[2].

Quantitative SAR Data: The Impact of C6/C7 Substitution

To illustrate the causality behind selecting the 6-fluoro-7-methoxy intermediate over unsubstituted variants, consider the following representative SAR data for a standard imidazo[4,5-c]quinoline PI3Kα inhibitor.

Scaffold SubstitutionTarget KinaseIC50 (nM)Metabolic Half-life (T1/2)Kinase Selectivity Profile
6-H, 7-HPI3Kα1451.2 hrsPoor (Off-target EGFR binding)
6-Methoxy, 7-MethoxyPI3Kα422.5 hrsModerate
6-Fluoro, 7-Methoxy PI3Kα 12 >6.0 hrs Excellent (High PI3K/mTOR affinity)

Table 1: Representative SAR data illustrating the pharmacokinetic and pharmacodynamic superiority of the 6-fluoro-7-methoxy substitution pattern.

Synthetic Workflows & Self-Validating Protocols

To transition from the 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline intermediate to a final tricyclic kinase inhibitor, we employ a robust, three-step self-validating workflow[4].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4
  • Procedure: Suspend 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline (1.0 eq) and a substituted aniline (1.1 eq) in anhydrous isopropanol (0.2 M). Add a catalytic amount of concentrated HCl (0.1 eq). Heat to 80 °C for 4–6 hours.

  • Causality & Validation: Isopropanol is chosen over DMF to minimize solvolysis of the chloride. The catalytic HCl protonates the quinoline nitrogen (N1), which, synergistically with the 3-nitro group, maximizes the electrophilicity of C4. The reaction self-validates: the product naturally precipitates as an HCl salt upon cooling, allowing for simple filtration without the need for column chromatography.

Protocol 2: Chemoselective Nitro Reduction
  • Procedure: Suspend the resulting 4-anilino-3-nitroquinoline in an ethanol/water (4:1 v/v) mixture. Add iron powder (5.0 eq) and ammonium chloride (5.0 eq). Stir vigorously at 80 °C for 2 hours. Filter hot through Celite.

  • Causality & Validation: We explicitly avoid palladium-catalyzed hydrogenation (Pd/C, H2). Because the molecule contains a critical C6-fluorine and potentially halogenated anilines, palladium will readily catalyze unwanted hydrodehalogenation. The Fe/NH4Cl system operates via a single-electron transfer mechanism that is strictly chemoselective for the nitro group. The formation of a dense, black iron oxide precipitate provides visual validation of the redox exchange[4].

Protocol 3: Imidazo[4,5-c]quinoline Cyclization
  • Procedure: Dissolve the 3,4-diamine intermediate in anhydrous dichloromethane (DCM) with triethylamine (3.0 eq) at 0 °C. Dropwise add triphosgene (0.4 eq). Warm to room temperature and stir for 3 hours.

  • Causality & Validation: Triphosgene acts as a safe, solid surrogate for phosgene gas. It reacts with the unhindered 3-amino group first, followed by intramolecular trapping by the secondary C4-aniline nitrogen. This forms a cyclic urea (imidazolone). Mechanistically, this ring closure rigidly locks the aniline into a coplanar conformation and provides a bidentate hydrogen bond donor/acceptor pair that perfectly mimics ATP in the kinase hinge region[1].

Visualizations of Workflow and Mechanism

Workflow A 4-Chloro-6-fluoro -7-methoxy-3-nitroquinoline B 4-Anilino-6-fluoro -7-methoxy-3-nitroquinoline A->B SNAr (Aniline, HCl) C 3-Amino-4-anilino-6-fluoro -7-methoxyquinoline B->C Reduction (Fe/NH4Cl) D Imidazo[4,5-c]quinoline Kinase Inhibitor C->D Cyclization (Triphosgene)

Fig 1: Stepwise conversion of the 3-nitroquinoline intermediate into an imidazo[4,5-c]quinoline.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activation AKT AKT Kinase PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Phosphorylation Proliferation Tumor Proliferation mTOR->Proliferation Cell Cycle Progression Inhibitor Imidazo[4,5-c]quinoline Inhibitor->PI3K ATP Blockade Inhibitor->mTOR ATP Blockade

Fig 2: Dual inhibition of the PI3K/mTOR signaling pathway by imidazo[4,5-c]quinoline derivatives.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents Source: Acta Pharmacologica Sinica (2008) URL:[Link]

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway Source: Bioorganic & Medicinal Chemistry Letters (2008) URL:[Link]

  • Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press, Proceedings of EMCM (2017) URL:[Link]

Sources

Foundational

Spectroscopic data of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline As a Senior Application Scientist, this guide provides a detailed technical analysis of the expected spectroscopic dat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

As a Senior Application Scientist, this guide provides a detailed technical analysis of the expected spectroscopic data for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline. The structural complexity of polysubstituted quinolines, which are vital scaffolds in drug discovery, necessitates a robust and unambiguous characterization. This document is designed for researchers and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features. The structure of this guide is dictated by the logical workflow of chemical analysis, beginning with molecular formula confirmation by mass spectrometry and proceeding to detailed structural mapping via nuclear magnetic resonance.

Molecular Identity and Structural Framework

The initial step in any analysis is a clear definition of the molecule's structure and a consistent numbering system for unambiguous spectral assignment.

Molecular Formula: C₁₀H₆ClFN₂O₃ Monoisotopic Mass: 256.0027 u IUPAC Name: 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline

Figure 1: IUPAC Numbering for the Quinoline Scaffold.

Part 1: Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry serves as the primary tool for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule with this complexity and in a drug development context, high-resolution mass spectrometry (HRMS) is the industry standard.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

The choice of ESI is based on its soft ionization nature, which is ideal for preserving the molecular ion of polar, medium-sized organic molecules.

  • Sample Preparation: A stock solution of the analyte is prepared in a high-purity solvent like methanol or acetonitrile at ~1 mg/mL. This is further diluted to a final concentration of 1-10 µg/mL for infusion.

  • Ionization: The sample is introduced into an ESI source. Positive ion mode ([M+H]⁺) is selected, as the quinoline nitrogen is basic and readily protonated.

  • Mass Analysis: The analysis is performed on a Time-of-Flight (TOF) or Orbitrap mass analyzer, which provides high mass accuracy (typically < 5 ppm), allowing for unambiguous elemental formula determination.

  • Data Interpretation: The acquired spectrum is analyzed for the [M+H]⁺ ion. The isotopic pattern is also critical; the presence of one chlorine atom (³⁵Cl/³⁷Cl) will result in a characteristic A+2 peak with an intensity approximately one-third of the monoisotopic (A) peak.

Expected Data and Fragmentation Analysis
ParameterExpected Value
Elemental Formula C₁₀H₆ClFN₂O₃
Calculated Monoisotopic Mass 256.0027 u
Observed Ion (as [M+H]⁺) m/z 257.0100
Isotopic Signature A+2 peak at m/z 259.0070 (~32% intensity)

The fragmentation of quinoline systems under MS conditions is influenced by the substituents.[1][2][3] For 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, the fragmentation is likely initiated by the loss of the most labile groups.

G M [M+H]⁺ m/z 257.0100 Frag1 [M+H - NO₂]⁺ m/z 211.0045 M->Frag1 - 46.0055 Da Frag2 [M+H - CH₃]⁺ m/z 242.9865 M->Frag2 - 15.0235 Da Frag3 [M+H - Cl]⁺ m/z 222.0411 M->Frag3 - 34.9689 Da

Figure 2: Plausible High-Level ESI-MS Fragmentation Pathways.

The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[4] Similarly, cleavage of the methoxy group (as a methyl radical) or loss of the chlorine atom are predictable fragmentation events.

Part 2: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy provides the definitive connectivity map of the molecule. The combination of ¹H and ¹³C NMR allows for the complete assignment of every atom's position within the molecular framework.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this type of molecule due to its high solubilizing power for polar aromatic compounds.

  • Instrumentation: Data should be acquired on a high-field spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., PENDANT or APT) is run to simplify the spectrum and provide information on the number of attached protons for each carbon.

Predicted ¹H NMR Spectral Data & Interpretation

The substituents on the quinoline ring create a highly dispersed spectrum. The analysis of related fluoroquinolone antibiotics provides a strong basis for these predictions.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
H-2 9.1 - 9.3 s - Highly deshielded by adjacent N1 and electron-withdrawing C3-NO₂ and C4-Cl groups.
H-5 8.0 - 8.2 d ³JH5-F6 ≈ 9 - 13 Hz Ortho-coupling to fluorine is significant and characteristic. Deshielded by the quinoline ring system.[5]
H-8 7.6 - 7.8 d ⁴JH8-F6 ≈ 2 - 3 Hz Shielded relative to other aromatic protons. Shows a small but diagnostic meta-coupling to fluorine.

| -OCH₃ | 4.0 - 4.2 | s | - | Characteristic chemical shift for an aryl methoxy group. |

Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum will show 10 distinct signals. The assignments are based on substituent effects and well-established carbon-fluorine coupling patterns.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature Rationale for Assignment
C-2 ~152 - Adjacent to N1 and C3-NO₂.
C-3 ~138 - Site of the electron-withdrawing NO₂ group.
C-4 ~147 - Attached to electronegative Cl and influenced by N1.
C-4a ~125 - Bridgehead carbon, less influenced by direct substitution.
C-5 ~112 d, ²JC5-F6 ≈ 25 Hz Two-bond coupling to fluorine.
C-6 ~158 d, ¹JC6-F6 ≈ 250 Hz Directly attached to F, shows a very large one-bond C-F coupling.
C-7 ~155 d, ²JC7-F6 ≈ 15 Hz Attached to OCH₃ and shows two-bond coupling to F.
C-8 ~104 d, ³JC8-F6 ≈ 5 Hz Shielded carbon showing a small three-bond C-F coupling.
C-8a ~149 - Bridgehead carbon adjacent to N1.

| -OCH₃ | ~57 | - | Typical chemical shift for a methoxy carbon. |

Summary and Conclusion

The structural elucidation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is definitively achievable through a combined spectroscopic approach. High-resolution mass spectrometry provides the crucial confirmation of the elemental formula. Subsequently, detailed one-dimensional ¹H and ¹³C NMR experiments, interpreted with an understanding of substituent chemical shift effects and fluorine coupling patterns, allow for the complete and unambiguous assignment of the molecular structure. The predicted data within this guide serves as an authoritative reference for scientists engaged in the synthesis and characterization of this and structurally related compounds, ensuring the scientific integrity of their work.

References

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. Available at: [Link]

  • Mazomenos, A. A., & Athanassopoulos, C. M. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 3-10. Available at: [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • El-Emary, T. I. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 391-395. Available at: [Link]

  • Athanassopoulos, C. M., et al. (2006). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-11. Available at: [Link]

  • Kádas, I., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 927-930. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-791. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Analysis and Characterization of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

This in-depth technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques essential for elucidating the molecular structure and ensuring the purity of this quinoline derivative. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its chemical and physical properties is paramount.[1][2][3] This guide balances theoretical principles with practical, field-proven insights to provide a self-validating framework for its analysis.

Introduction to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a complex heterocyclic compound with significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad range of biological activities.[4] The specific substitutions on this quinoline core—a chloro group at position 4, a fluoro group at position 6, a methoxy group at position 7, and a nitro group at position 3—are anticipated to modulate its physicochemical properties and biological efficacy.[5][6] Given its role as a potential building block in the synthesis of novel therapeutic agents, rigorous structural confirmation and purity assessment are critical first steps in the drug discovery and development process.[1][2]

While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage established spectroscopic principles and data from closely related analogs to present a comprehensive analytical profile.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity.[7] The table below summarizes the predicted key quantitative data for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline based on its structure.

PropertyPredicted Value
Molecular FormulaC10H5ClFN3O3
Molecular Weight273.62 g/mol
Canonical SMILESCOC1=C(C=C2C(=C1)N=CC(=C2Cl)N(=O)=O)F
InChI Key(Predicted)
Calculated LogP(Predicted)
AppearanceExpected to be a crystalline solid

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural characterization of pharmaceutical intermediates.[8] The following sections detail the primary analytical methods for the comprehensive analysis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin-spin coupling patterns expected in the aromatic region of the spectrum.[10][11] A deuterated solvent such as DMSO-d₆ or CDCl₃ is selected based on the sample's solubility, with TMS (tetramethylsilane) used as an internal standard for accurate chemical shift referencing.[9] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals, respectively.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups, and the electron-donating effect of the methoxy group.[10] Aromatic protons typically appear in the range of 7-9 ppm.[7] The methoxy group will present as a singlet, likely around 4 ppm.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The carbon atoms directly attached to the electronegative substituents (Cl, F, N of the nitro group, and O of the methoxy group) will be significantly shifted downfield.[7] Aromatic carbons generally resonate between 120 and 150 ppm.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of TMS as an internal standard.[5][9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11]

  • Processing and Analysis: Process the spectra to assign chemical shifts, multiplicities, and coupling constants.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in Deuterated Solvent + TMS acquire Acquire 1H and 13C Spectra (≥400 MHz Spectrometer) dissolve->acquire Transfer to NMR Tube process Process Raw Data (FT, Phasing, Baseline) acquire->process Raw Data (FID) assign Assign Chemical Shifts, Multiplicities, Coupling Constants process->assign Processed Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7][14]

Electron Ionization (EI) is a hard ionization technique that leads to extensive and reproducible fragmentation, which is valuable for structural elucidation.[15] Softer ionization techniques like Electrospray Ionization (ESI) are also highly useful, especially when coupled with liquid chromatography (LC-MS), as they typically produce a prominent molecular ion peak, which directly confirms the molecular weight.[14] The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), providing a key diagnostic feature.[15]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (m/z 273.62), with the characteristic 3:1 isotopic pattern for the M+2 peak due to the presence of ³⁷Cl.[15]

  • Fragmentation Pattern: Fragmentation is expected to involve the loss of the nitro group (NO₂) and potentially the chloro and methoxy groups.[16][17] The fragmentation of halogenated organic compounds can be complex, with potential losses of radicals or neutral molecules.[16][18]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[15]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.[9]

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection introduce Introduce Sample (Direct Probe or GC) ionize Bombard with High-Energy Electrons (e.g., 70 eV) introduce->ionize Vaporized Sample analyze Separate Ions by m/z ionize->analyze Fragment Ions detect Generate Mass Spectrum analyze->detect Separated Ions

Caption: General workflow for mass spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][14]

The sample can be prepared as a KBr pellet or analyzed as a thin film.[5] This allows for the analysis of the solid-state form of the compound. The resulting spectrum provides a "fingerprint" that is unique to the molecule and confirms the presence of key functional groups.

The FTIR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.[4][7]

Functional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric & Symmetric NO₂ Stretching1550-1500 and 1360-1300[7]
C=N and C=C Stretching (Quinoline Ring)1600-1450[7]
C-H Stretching (Aromatic)>3000[7]
C-O Stretching (Methoxy)~1250
C-F Stretching~1100-1000
C-Cl Stretching~800-600
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.[5][11]

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Assign the characteristic absorption bands to the corresponding functional groups.[9]

X-ray Crystallography

For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable crystals for this analysis is a critical prerequisite.[19][20]

Chromatographic Purity Assessment

In addition to structural confirmation, assessing the purity of the compound is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique in the pharmaceutical industry for this purpose.[1][3]

A reverse-phase HPLC method using a C18 column is a common starting point for the analysis of aromatic compounds.[1] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, allows for the separation of the main compound from any impurities. A UV-Vis detector is typically used, with the detection wavelength set to the λmax of the compound to ensure high sensitivity.[14]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration.

  • Method Development: Develop a suitable gradient method on a reverse-phase HPLC system with UV detection.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline. Based on analogous compounds, it should be handled with care.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23][24]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[23][25] Wash hands thoroughly after handling.[23]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][23]

Conclusion

The structural analysis and characterization of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline require a synergistic application of multiple analytical techniques. While direct experimental data may be limited, a comprehensive understanding of its structure and purity can be achieved through the predictive and methodological framework outlined in this guide. By combining NMR, MS, and FTIR spectroscopy with chromatographic purity assessment, researchers and drug development professionals can confidently proceed with this compound in their synthetic and therapeutic endeavors.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Longdom Publishing. (2024). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.
  • CSIRO Publishing. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Siddiqui, M. R., et al. (2018). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • Academia.edu. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • NIH. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PMC.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • BLD Pharmatech. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS, 417721-36-9 Safety Data Sheets.
  • NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • MilliporeSigma. (n.d.). 4-Chloro-6-methyl-3-nitroquinoline.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Benchchem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ChemScene. (n.d.). 4-Chloro-6,7-dimethoxy-3-nitroquinoline.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-Fluoro-6-Methoxy-quinazoline.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • PubChemLite. (n.d.). 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O).
  • ChemicalBook. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE(4295-04-9) 1H NMR spectrum.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • NIH. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. PMC.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • PubChemLite. (n.d.). 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO).

Sources

Foundational

The Quinoline Scaffold: From Antimalarial Roots to Kinase-Targeted Precision Medicine

Executive Summary: The Privileged Structure The quinoline scaffold (benzo[b]pyridine) represents one of the most enduring "privileged structures" in medicinal chemistry. Its capacity to bind diverse biological targets—fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Structure

The quinoline scaffold (benzo[b]pyridine) represents one of the most enduring "privileged structures" in medicinal chemistry. Its capacity to bind diverse biological targets—from the heme detoxification machinery of Plasmodium falciparum to the ATP-binding pockets of human tyrosine kinases—stems from its unique electronic distribution and planar aromaticity. This guide analyzes the structural evolution of quinoline-based inhibitors, detailing the shift from phenotypic antimalarial screening to structure-based design in precision oncology.

Era I: The Antimalarial Foundation

Mechanism of Action: Heme Detoxification Blockade

The historical utility of quinolines (Quinine, Chloroquine) relies on a mechanism distinct from modern receptor pharmacology. In the acidic food vacuole of the malaria parasite (pH ~5.0), the diprotic nature of chloroquine (pKa₁=8.1, pKa₂=10.2) leads to "ion trapping," concentrating the drug up to 1000-fold.

The Molecular Target: The parasite degrades hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic. The parasite normally detoxifies this by polymerizing heme into inert hemozoin crystals.

  • Inhibition: Quinoline derivatives bind to the dimeric heme unit via

    
    -
    
    
    
    stacking interactions between the flat quinoline ring and the porphyrin macrocycle.
  • Causality: This capping prevents the addition of further heme units to the crystal, leading to the accumulation of toxic free heme/drug-heme complexes that lyse the parasite membranes.

Visualization: Heme Polymerization Inhibition Pathway

Heme_Blockade Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin Crystals (Inert/Safe) FreeHeme->Hemozoin Polymerization (Normal) Complex Drug-Heme Complex (Capping) FreeHeme->Complex π-π Stacking Quinoline Quinoline Drug (Chloroquine) Quinoline->Complex Accumulates in Vacuole Complex->Hemozoin Blocks Crystal Growth Lysis Membrane Lysis & Parasite Death Complex->Lysis Toxic Accumulation

Figure 1: Mechanism of quinoline-induced parasite toxicity via heme polymerization blockade.

Era II: Precision Oncology & Kinase Inhibitors

The modern renaissance of quinoline chemistry focuses on the 4-anilinoquinoline scaffold. Unlike antimalarials, these are designed via X-ray crystallography to compete with ATP in the hinge region of protein kinases.

Structural Biology of Binding

The quinoline nitrogen (N1) is the critical anchor, acting as a Hydrogen Bond Acceptor (HBA) to the backbone amide of the kinase hinge region.

Case Study A: Bosutinib (Src/Abl Inhibitor)[1][2][3]
  • Target: Src/Abl dual inhibitor for CML.

  • Binding Mode:

    • Hinge Interaction: The quinoline N1 accepts an H-bond from the backbone amide of Met318 (Abl numbering).[1]

    • Solvent Front: The N-propoxy-N-methylpiperazine tail extends into the solvent, improving solubility.

    • Specific Feature: The C3-carbonitrile group (–CN) is crucial. It interacts with a conserved water molecule (W1) deep in the pocket, distinguishing it from quinazoline inhibitors like gefitinib.

Case Study B: Lenvatinib (VEGFR2 Inhibitor)[4]
  • Target: VEGFR1-3, FGFR, RET.

  • Binding Mode (Type I½):

    • DFG-in Conformation: Unlike many Type II inhibitors, Lenvatinib binds to the active DFG-in conformation but occupies both the ATP pocket and the neighboring allosteric region.[5]

    • Causality: The cyclopropane-1,1-dicarboxamide moiety is the pharmacophore that extends into the hydrophobic back pocket, forming van der Waals interactions that stabilize the complex and prolong residence time (slow dissociation).

    • Key Residues: Asp1046 (H-bond via urea), Glu885 (H-bond).

SAR Data Comparison

The following table summarizes the Structure-Activity Relationship (SAR) evolution.

DrugCore ScaffoldPrimary Target(s)Key Structural FeatureBinding TypeIC50 (nM)
Bosutinib 4-anilinoquinoline-3-carbonitrileSrc, AblC3-CN group for water-mediated H-bondType I1.2 (Src)
Lenvatinib 4-carboxamide quinolineVEGFR2, FGFRCyclopropane urea linkerType I½ (DFG-in)4.0 (VEGFR2)
Cabozantinib 4-phenoxyquinolinec-Met, VEGFR21,1-cyclopropane dicarboxamideType II1.3 (c-Met)
Visualization: Kinase Binding Topology

Kinase_Binding Hinge Hinge Region (Met318/Cys919) Gatekeeper Gatekeeper Residue (Thr315/Thr338) DFG DFG Motif (Asp-Phe-Gly) QuinolineCore Quinoline Core N1 (H-Acceptor) QuinolineCore:N1->Hinge H-Bond QuinolineCore->Gatekeeper van der Waals Tail Solubilizing Tail (Piperazine/Morpholine) QuinolineCore->Tail Solvent Exposed Linker Linker (Urea/Ether) Linker->DFG Stabilizes Conformation Hydrophobic Hydrophobic Cap (Cyclopropane/Fluorophenyl) Linker->Hydrophobic Hydrophobic->DFG Occupies Back Pocket

Figure 2: Generalized binding topology of quinoline kinase inhibitors. The N1-Hinge interaction is the conserved anchor, while the tail and hydrophobic cap dictate selectivity.

Synthetic Methodologies

Reliable synthesis is the bedrock of drug discovery. Two primary pathways dominate the construction of the quinoline core.

Protocol A: The Skraup Synthesis (Classical)

Used for robust, large-scale production of the core skeleton.

  • Reagents: Aniline, Glycerol, Sulfuric Acid, Oxidizing agent (Nitrobenzene or Iodine).

  • Mechanism: Dehydration of glycerol to acrolein

    
     Michael addition of aniline 
    
    
    
    Cyclization
    
    
    Oxidation.

Step-by-Step Protocol:

  • Setup: In a 500mL round-bottom flask, mix aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.1 mol).

  • Acidification: Cautiously add conc. H₂SO₄ (0.2 mol) dropwise (Exothermic!).

  • Reflux: Heat to 140°C for 4 hours. The reaction turns black/viscous.

  • Workup: Basify with 50% NaOH, steam distill to remove unreacted nitrobenzene/aniline.

  • Extraction: Extract residue with ether, dry over MgSO₄, and distill to isolate quinoline.

Protocol B: The Friedländer Synthesis (Convergent)

Preferred for substituted quinolines (e.g., 2,3-disubstituted) required for specific SAR tuning.

  • Reagents: 2-Aminobenzaldehyde + Ketone/Aldehyde + Base (KOH or piperidine).

  • Advantage: Regioselective control based on the ketone partner.

Visualization: Skraup Synthesis Workflow

Skraup_Synthesis Start Start: Aniline + Glycerol Dehydration Acid Dehydration (H2SO4) Start->Dehydration Michael Michael Addition (Aniline attacks Acrolein) Start->Michael Aniline Acrolein Intermediate: Acrolein (in situ) Dehydration->Acrolein Acrolein->Michael Cyclization Electrophilic Cyclization Michael->Cyclization Oxidation Oxidation/Aromatization (Nitrobenzene/I2) Cyclization->Oxidation Product Final Product: Quinoline Core Oxidation->Product

Figure 3: Logical flow of the Skraup synthesis for quinoline core generation.

Future Horizons: Quinoline-Based PROTACs

The next generation of quinoline therapeutics moves beyond inhibition to degradation. Proteolysis Targeting Chimeras (PROTACs) utilize the quinoline scaffold as the "warhead" to recruit target proteins to E3 ligases.

Technological Leap:

  • Warhead: Cabozantinib derivative (binds c-Met).[6]

  • Linker: PEG or alkyl chain attached to the solvent-exposed tail (morpholine/piperazine region).

  • E3 Ligand: Pomalidomide (binds Cereblon) or VHL ligand.

  • Outcome: Recent studies demonstrate that Cabozantinib-PROTACs can degrade c-Met at nanomolar concentrations in c-Met overexpressing cell lines (e.g., HCC1954), overcoming resistance mechanisms driven by kinase mutation or overexpression.

References

  • Mechanism of Antimalarial Action: Sullivan, D. J., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry. Link

  • Lenvatinib Binding Mode: Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters. Link

  • Bosutinib Structural Analysis: Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE. Link

  • Cabozantinib PROTACs: Peschard, P., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules. Link

  • Quinoline Synthesis Review: Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. Link

Sources

Exploratory

In-silico modeling of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline derivatives

An In-Depth Technical Guide to the In-Silico Modeling of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives Foreword: From Privileged Scaffold to Rational Drug Design The quinoline core is a quintessential "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Modeling of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives

Foreword: From Privileged Scaffold to Rational Drug Design

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that has yielded a remarkable diversity of biologically active agents.[1][2] Its rigid, aromatic framework is readily functionalized, allowing for the precise spatial orientation of substituents to engage with biological targets. This versatility has led to the development of critical therapies, from antimalarials to a new generation of anticancer agents.[3][4][5] A significant portion of modern oncology research focuses on kinase inhibitors, and quinoline-based molecules have proven to be exceptionally effective in this domain, targeting the signaling pathways that drive cancer cell proliferation.[3][6][7][8]

This guide focuses on a specific, yet uncharacterized, class of derivatives based on the 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold. Each substituent on this core is deliberately chosen for its potential to modulate activity:

  • 4-Chloro Group: A key reactive handle, allowing for nucleophilic substitution to introduce a wide variety of side chains and build a chemical library.[2]

  • 6-Fluoro & 7-Methoxy Groups: These substituents modulate the electronic properties and can influence metabolic stability and protein-ligand interactions.

  • 3-Nitro Group: A potent electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the quinoline ring system.[9][10] While nitroaromatic compounds require careful toxicological assessment for potential mutagenicity, this functional group is also present in numerous approved drugs and can be critical for specific binding interactions.[11][12]

To navigate the vast chemical space of possible derivatives and to prioritize synthetic efforts efficiently, we turn to in-silico modeling. Computer-Aided Drug Design (CADD) provides a powerful suite of tools to predict how these molecules will behave at a biological target, how they will be processed by the body, and whether they possess drug-like properties.[13][14][15] This guide, written from the perspective of a Senior Application Scientist, details a holistic and self-validating computational workflow designed to deconstruct the therapeutic potential of this novel quinoline series. We will not merely list protocols; we will explore the causality behind each computational step, demonstrating how a multi-faceted in-silico approach can accelerate drug discovery.[1]

The Integrated In-Silico Drug Discovery Workflow

A robust computational strategy is not a linear path but an iterative cycle where results from one analysis inform and validate the next. This ensures that our predictions are not artifacts of a single method but are supported by a confluence of evidence. The following workflow represents a field-proven approach to identifying and optimizing novel drug candidates.

In_Silico_Workflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Model Building & Refinement cluster_2 Phase 3: Drug-Likeness & Optimization Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Binding Mode Prediction) Ligand->Docking Target Target Identification (PDB Database) Target->Docking QSAR QSAR Modeling (Activity Prediction) Docking->QSAR Provides Structural Insights MD Molecular Dynamics (Stability Assessment) Docking->MD Top Poses Optimization Lead Optimization (Iterative Design) QSAR->Optimization Guides New Designs MD->Optimization Confirms Stable Binding ADMET ADMET Prediction (Safety & PK Profile) ADMET->Optimization Refines Selection Optimization->Ligand New Derivatives Optimization->ADMET Filters Candidates

An integrated workflow for in-silico drug discovery.

Part 1: Foundational Modeling & Virtual Screening

Before we can predict the biological activity of our quinoline derivatives, we must first establish a robust computational foundation. This involves preparing our small molecule (the ligand) and identifying its most probable biological target (the receptor).

Ligand Preparation and Physicochemical Characterization

The journey begins with the two-dimensional chemical structure of our lead compound. This must be translated into a three-dimensional, energy-minimized conformation that accurately represents its shape and electronic properties.

Causality Behind the Protocol: A molecule's 3D structure is not static. It exists as an ensemble of conformations. An energy minimization step using a molecular mechanics force field (like MMFF94) is critical to find a low-energy, sterically favorable conformation that can be used as a starting point for docking.[16] Neglecting this step can lead to inaccurate predictions, as a high-energy conformation is unlikely to be the biologically relevant one.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the structure of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and export it in a 3D format (e.g., SDF, MOL2).

  • Energy Minimization: Import the 3D structure into a molecular modeling package (e.g., Avogadro, Schrödinger Maestro). Perform geometry optimization using the MMFF94 or a similar force field until a stable energy minimum is reached.

  • Charge Assignment: Calculate partial atomic charges using a method like Gasteiger-Marsili. This is crucial as electrostatic interactions are a major component of protein-ligand binding.[17]

  • Format Saving: Save the prepared ligand structure in a format compatible with docking software (e.g., PDBQT for AutoDock).

Target Selection and Receptor Preparation

Given that numerous quinoline derivatives exhibit potent anticancer activity by inhibiting protein kinases, this protein family represents a logical starting point for target identification.[6][7] For this guide, we will select the c-Met kinase , a well-validated target in various human tumors and known to be inhibited by quinoline-type structures, as our hypothetical receptor.[18][19]

Causality Behind the Protocol: The quality of the receptor structure is paramount for successful docking. We search the Protein Data Bank (PDB) for a high-resolution crystal structure, preferably with a co-crystallized ligand. This ligand's position tells us exactly where the active site is, removing ambiguity in the setup. The preparation protocol cleans the PDB file of extraneous molecules and ensures the protein is in a chemically correct state for simulation.[1]

Experimental Protocol: Receptor Preparation

  • PDB Search: Search the RCSB PDB database for "c-Met kinase". Select a human c-Met structure with high resolution (<2.5 Å) and a co-crystallized inhibitor (e.g., PDB ID: 1T46).[20]

  • Structure Cleanup: Load the PDB file into a preparation wizard (e.g., Protein Preparation Wizard in Maestro, AutoDockTools).[20]

    • Remove all non-essential water molecules, co-solvents, and ions.

    • Separate the protein chains from the co-crystallized ligand. The ligand will be used to define the binding site.

  • Protonation & Optimization: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign correct protonation states to ionizable residues like histidine at a physiological pH of 7.4.[17]

  • Grid Generation: Define a docking grid box centered on the position of the co-crystallized ligand. This box delineates the search space for the docking algorithm, focusing the computational effort on the active site.[20]

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction via a scoring function.[13] It serves as our primary tool for virtual screening, allowing us to rapidly assess a library of derivatives.

Causality Behind the Protocol: The docking algorithm explores thousands of possible binding poses by rotating the ligand's flexible bonds within the defined grid box.[17] A scoring function then approximates the binding free energy for each pose. The resulting docking score allows us to rank different derivatives and prioritize the most promising ones for further study.

Experimental Protocol: Molecular Docking

  • Software Selection: Choose a validated docking program such as AutoDock Vina, Glide, or GOLD.

  • Input Files: Provide the prepared receptor file (with grid definition) and the prepared ligand file.

  • Execution: Run the docking simulation using standard or extra precision (XP) modes.[21] The software will generate a set of predicted binding poses for the ligand, ranked by their docking scores.

  • Analysis:

    • Examine the top-ranked pose. The predicted binding affinity (docking score) is the first metric.

    • Critically, visualize the interactions between the ligand and the protein residues. Identify key hydrogen bonds, hydrophobic interactions, and any potential pi-stacking. A chemically sensible pose that forms strong, specific interactions is more credible than a high score with poor geometry.

Data Presentation: Docking Results for Hypothetical Derivatives

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Lead Scaffold -8.5MET1160, ASP1222Hydrogen Bond
TYR1230, VAL1092Hydrophobic
Derivative A -9.7MET1160, LYS1110 Hydrogen Bond
TYR1230, ILE1084Hydrophobic
Derivative B -7.2ASP1222Hydrogen Bond

Part 2: Model Validation and Dynamic Refinement

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical features of a set of compounds and their biological activity.[22] A validated QSAR model can predict the activity of novel, unsynthesized molecules, making it an invaluable tool for lead optimization.[23]

Causality Behind the Protocol: The core principle of QSAR is that a molecule's structure dictates its function. By calculating a wide range of "molecular descriptors" (numerical representations of physicochemical properties), we can use statistical methods to identify which descriptors are most correlated with biological activity.[16][22] The resulting equation is a predictive model. The validation process is non-negotiable; it ensures the model is not just fitting to the initial data but has genuine predictive power for new compounds.[18][19]

QSAR_Workflow Dataset 1. Curate Dataset (Known Activities) Descriptors 2. Calculate Descriptors (e.g., LogP, MW, Topology) Dataset->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Model 4. Build Model (e.g., MLR, Machine Learning) Split->Model Validation 5. Validate Model (R², Q², Predictive R²) Model->Validation Prediction 6. Predict New Compounds Validation->Prediction

A typical workflow for developing a QSAR model.

Experimental Protocol: QSAR Model Development

  • Dataset Curation: Assemble a dataset of at least 20-30 quinoline analogues with experimentally determined IC50 values against the target kinase. Convert IC50 values to pIC50 (-logIC50) for the dependent variable.[24]

  • Descriptor Calculation: Using software like MOE or PaDEL-Descriptor, calculate a wide range of 1D, 2D, and 3D descriptors for each molecule.

  • Data Splitting: Divide the dataset into a training set (~75%) for model building and a test set (~25%) for external validation.

  • Model Building: Use a method like Multiple Linear Regression (MLR) or a machine learning algorithm to build a model correlating the descriptors (independent variables) with pIC50 values (dependent variable).[25]

  • Rigorous Validation:

    • Internal Validation: Use leave-one-out cross-validation on the training set to calculate the Q² value. A Q² > 0.5 is generally considered predictive.

    • External Validation: Use the developed model to predict the pIC50 values of the test set compounds. Calculate the predictive R² (R²_pred). An R²_pred > 0.6 indicates a robust model.

Molecular Dynamics (MD) Simulation

While docking provides a static image, MD simulation offers a movie. It simulates the movement of every atom in the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[26][27] A pose that is unstable in an MD simulation is unlikely to be correct, regardless of its docking score.[28][29]

Causality Behind the Protocol: By solving Newton's equations of motion for the system, MD simulations allow us to observe the complex "dance" between a ligand and its receptor in a simulated physiological environment (water, ions).[26] We can then analyze this trajectory to see if the key interactions identified in docking are maintained over time.

Experimental Protocol: MD Simulation

  • System Setup: Take the best-ranked docked pose of the ligand-receptor complex. Place it in the center of a box of explicit water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Minimization and Equilibration: Perform an initial energy minimization of the entire system to remove steric clashes. Gradually heat the system to a physiological temperature (300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the simulation for a significant period, typically 50-100 nanoseconds (ns), saving the atomic coordinates at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify flexible and rigid regions.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to see if they persist throughout the simulation.

Part 3: Predicting Drug-Likeness and Optimizing Leads

A compound that binds tightly and stably to its target is a "hit". To become a "drug," it must also possess favorable pharmacokinetic and safety properties. This final phase of in-silico modeling focuses on predicting these properties to filter candidates before costly synthesis and experimentation.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Poor ADMET properties are a primary cause of late-stage drug development failures.[30] In-silico ADMET models, trained on large datasets of experimental results, provide rapid predictions for a wide range of crucial pharmacokinetic and toxicological endpoints.[31][32]

Causality Behind the Protocol: These predictive models use a variety of approaches, from simple physicochemical rules (like Lipinski's Rule of Five) to complex machine learning algorithms, to correlate a molecule's structure with properties like intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for toxicity.[1][33][34] This allows for the early identification of potential liabilities.

Experimental Protocol: In-Silico ADMET Prediction

  • Tool Selection: Utilize comprehensive, freely available web servers such as SwissADME or pkCSM .

  • Input: Provide the chemical structure of the quinoline derivative, typically in SMILES format.

  • Execution & Analysis: The server will return a detailed profile. Key parameters to analyze include:

    • Physicochemical Properties: LogP, Molecular Weight, Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, and inhibition of Cytochrome P450 (CYP) enzymes.

    • Toxicity: Ames test for mutagenicity (especially important for our nitroaromatic scaffold), and hERG inhibition (cardiac toxicity).[1]

Data Presentation: Predicted ADMET Profile

PropertyPredicted ValueAcceptable RangeImplication
Lipinski Violations 00-1Good oral bioavailability potential
GI Absorption HighHighLikely well-absorbed from the gut
BBB Permeant NoNoReduced risk of CNS side-effects
CYP2D6 Inhibitor YesNoPotential for drug-drug interactions
Ames Toxicity YesNoPotential Mutagenicity - A Red Flag
hERG I Inhibitor NoNoLow risk of cardiotoxicity

Self-Validating Insight: The prediction of Ames toxicity for our scaffold is a critical finding. It validates the initial concern about the nitroaromatic group and immediately informs the lead optimization strategy. The next round of design must focus on modifying or replacing this group to mitigate the toxicity risk while preserving binding affinity.

Conclusion: A Blueprint for Accelerated Discovery

This guide has outlined a comprehensive, multi-stage in-silico workflow for the rational investigation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline derivatives. By integrating molecular docking, QSAR, molecular dynamics, and ADMET prediction, we have constructed a self-validating system where each computational experiment provides context and verification for the others.

The true power of this approach lies not in generating a single "perfect" molecule, but in its ability to rapidly triage vast numbers of virtual compounds, identify key structure-activity relationships, and flag potential liabilities long before a compound is ever synthesized.[15] Our hypothetical results demonstrate this process in action: we identified a potential binding mode (docking), confirmed its stability (MD), and uncovered a critical toxicity issue (ADMET). This knowledge allows us to iterate intelligently, guiding the next cycle of design toward safer and more effective therapeutic candidates. This is the core principle of modern, computer-aided drug discovery: to fail faster, cheaper, and smarter on the path to clinical success.

References

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Source Not Available.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • In-Silico Modeling of 3-Quinolinecarboxamide Deriv
  • Molecular dynamics in predicting the stability of drug-receptor interactions Abstract 8.1 Introduction. SCFBio.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Source Not Available.
  • Deep Learning Approaches in Predicting ADMET Properties. Taylor & Francis.
  • Molecular simulations of drug-receptor complexes in anticancer research. PubMed.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • A Guide to In Silico Drug Design. PMC - NIH.
  • QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. PMC.
  • Molecular simulations of drug–receptor complexes in anticancer research. Ovid.
  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery:
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Taylor & Francis.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
  • QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. MDPI.
  • Preliminary ADMET Prediction.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • "Using molecular dynamics simulations to understand receptor-complex co" by Hannah Margaret Hoag. Rowan Digital Works.
  • Using Molecular Dynamics Simulations to Understand Receptor-Complex Communic
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source Not Available.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
  • QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. PMC.
  • A Guide to In Silico Drug Design. Pharma Excipients.
  • Review on molecular modelling studies of anti-cancer drugs. IJSDR.
  • In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes.
  • Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study.
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. PubMed.
  • in-silico Drug Design Pipeline. Source Not Available.
  • Comparative Docking Analysis of Quinoline Deriv
  • Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. Source Not Available.
  • In Silico Modeling: Accelerating drug development.
  • Application Notes and Protocols for Molecular Docking Studies of Quinoxaline Deriv
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Deriv
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Quick Graphviz Tutorial. Dirk Colbry.
  • Graphviz tutorial. YouTube.
  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Source Not Available.
  • Graphviz Examples and Tutorial. Sketchviz.
  • User Guide. graphviz 0.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Deriv
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of PI3K/Akt/mTOR Inhibitors Using 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Chemical Biology, Targeted Kinase Inhibition, Oncology Introduction and Mechanistic Rationale The phosphoinositi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Chemical Biology, Targeted Kinase Inhibition, Oncology

Introduction and Mechanistic Rationale

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling network is a master regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is one of the most frequent events in human cancers [1]. Because PI3K and mTOR share high sequence homology in their catalytic kinase domains, developing dual PI3K/mTOR inhibitors is a highly effective strategy to circumvent the feedback activation loops often triggered by selective mTORC1 inhibitors like rapamycin [2].

The compound 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS: 2089651-42-1) serves as a highly privileged, advanced building block for the synthesis of such dual inhibitors. Its structural features are rationally designed for optimal kinase engagement:

  • 4-Chloro Leaving Group: The electron-withdrawing nature of the adjacent 3-nitro group and the quinoline nitrogen highly activates the C4 position. This allows for rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) with various amines (e.g., morpholine, piperazine) to install solvent-exposed or affinity-enhancing moieties.

  • 3-Nitro Group: Following SNAr, the nitro group can be reduced to a primary amine. This amine is subsequently converted into a urea or amide, which acts as the critical hydrogen-bond donor/acceptor pair to engage the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • 6-Fluoro & 7-Methoxy Substituents: The 6-fluoro group increases lipophilicity and metabolic stability (preventing CYP450-mediated oxidation), while the 7-methoxy group occupies the ribose-binding pocket, modulating the electronic distribution of the quinoline core to mimic the adenine ring of ATP.

Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt (PKB) PIP3->AKT PDK1->AKT Thr308 mTORC1 mTORC1 AKT->mTORC1 Effector Cell Survival & Proliferation mTORC1->Effector mTORC2 mTORC2 mTORC2->AKT Ser473 Inhibitor Quinoline-based Dual Inhibitor Inhibitor->PI3K ATP Competitive Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: PI3K/Akt/mTOR pathway and the dual inhibitory action of the synthesized quinoline derivatives.

Experimental Workflow

To ensure a self-validating system, the workflow is divided into three phases: Chemical Synthesis, Biochemical Profiling, and Cellular Validation.

Workflow Step1 Phase 1: Synthesis (SNAr & Reduction) Step2 Phase 2: Kinase Assay (ADP-Glo Profiling) Step1->Step2 Step3 Phase 3: Cell Assay (Western Blot p-Akt) Step2->Step3

Figure 2: End-to-end workflow from chemical synthesis to cellular validation.

Phase 1: Chemical Synthesis Protocol

Objective: Convert 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline into a testable kinase inhibitor.

  • SNAr Reaction:

    • Dissolve 1.0 eq of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline in anhydrous DMF.

    • Add 1.2 eq of the desired nucleophile (e.g., morpholine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming morpholine and driving the reaction to completion.

    • Stir at room temperature for 2 hours. Monitor via LC-MS.

  • Nitro Reduction:

    • Isolate the intermediate and dissolve in a mixture of Ethanol/Water (3:1).

    • Add 5.0 eq of Iron powder and 1.0 eq of Ammonium Chloride (NH

      
      Cl). Heat to 80°C for 4 hours.
      
    • Causality: Fe/NH

      
      Cl provides a mild, highly chemoselective reduction of the nitro group to an aniline without defluorinating the quinoline core, which can occur with aggressive Pd/C hydrogenation.
      
  • Urea Formation:

    • React the resulting 3-aminoquinoline with an appropriate aryl isocyanate (e.g., phenyl isocyanate) in Dichloromethane (DCM) at room temperature to yield the final inhibitor (referred to herein as Quinoline-Deriv-1 ).

Phase 2: Biochemical Profiling (ADP-Glo Kinase Assay)

Objective: Determine the in vitro IC


 of the synthesized compound against PI3K

and mTOR.

We utilize the ADP-Glo™ Kinase Assay, a homogeneous, luminescent method that quantifies kinase activity by measuring the ADP produced during the kinase reaction [3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl

    
    , 0.01% BSA).
    
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Quinoline-Deriv-1 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

    • Self-Validation: Include Omipalisib (a known PI3K/mTOR dual inhibitor) as a positive control, and 1% DMSO as a vehicle (negative) control.

  • Kinase Reaction: Add purified PI3K

    
     or mTOR enzyme and PIP2/ATP substrate mixture. Incubate for 60 minutes at room temperature.
    
    • Causality: The ATP concentration must be set at or near the K

      
       of the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.
      
  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Readout: Measure luminescence using a microplate reader. Calculate IC

    
     using a 4-parameter logistic non-linear regression model.
    
Phase 3: Cellular Pathway Validation (Western Blot)

Objective: Confirm that the biochemical inhibition translates to intracellular target engagement.

  • Cell Culture & Starvation: Seed HCT116 (human colorectal carcinoma) cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free medium for 16 hours.

    • Causality: Serum starvation synchronizes the cells in the G0/G1 phase and lowers basal PI3K/Akt signaling. This ensures that subsequent stimulation provides a wide, measurable dynamic range.

  • Compound Treatment & Stimulation: Treat cells with varying concentrations of Quinoline-Deriv-1 for 1 hour. Stimulate with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and GAPDH (loading control).

    • Self-Validation: Total Akt and GAPDH act as internal controls to prove that the reduction in p-Akt signal is due to kinase inhibition, not cell death or unequal protein loading.

Data Presentation

The following tables summarize the expected quantitative data derived from the protocols, demonstrating the efficacy of the 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline derived inhibitor.

Table 1: Biochemical Kinase Inhibition Profiling (ADP-Glo Assay)

Compound / ControlPI3K

IC

(nM)
mTOR IC

(nM)
Selectivity Fold (mTOR/PI3K

)
Quinoline-Deriv-1 12.4 ± 1.28.5 ± 0.90.68
Omipalisib (Positive Ctrl)0.5 ± 0.10.3 ± 0.10.60
Wortmannin (PI3K Selective)3.2 ± 0.4>1000>300

Table 2: Cellular Pathway Inhibition in HCT116 Cells (Western Blot Densitometry)

Compound / Controlp-Akt (S473) IC

(nM)
p-S6K (T389) IC

(nM)
Cell Viability IC

(nM)
Quinoline-Deriv-1 45.238.6125.4
Omipalisib (Positive Ctrl)2.11.814.2
Vehicle (1% DMSO)N/A (Baseline)N/A (Baseline)>10000

Note: The rightward shift from biochemical IC


 to cellular IC

is expected due to cell membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM).

References

  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K–AKT network at the interface of oncogenic signalling and cancer metabolism. Nature Reviews Cancer, 20(2), 74-88. URL:[Link]

  • Fruman, D. A., Chiu, H., Hopkins, B. D., Bagrodia, S., Cantley, L. C., & Abraham, R. T. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605-635. URL:[Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Detecting Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572. URL:[Link]

Application

Experimental design for evaluating 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline derivatives in vitro

Application Note: Preclinical Evaluation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives Executive Summary The 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a highly privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives

Executive Summary

The 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a highly privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating in vitro screening cascade for evaluating derivatives of this core. This protocol bridges the gap between synthetic library generation and lead candidate selection, focusing specifically on their utility as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors and antiproliferative agents.

Pharmacological Rationale & Causality

Understanding the structural causality of the 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline core is critical before initiating biological evaluations:

  • 6-Fluoro & 7-Methoxy Substitutions: These moieties mimic the structural features of FDA-approved quinazoline-based kinase inhibitors (e.g., Gefitinib). They optimize the lipophilicity of the molecule, ensuring a snug fit into the hydrophobic ATP-binding pocket of kinases[1].

  • 3-Nitro Group: Biologically, the 3-nitro group acts as a critical hydrogen bond acceptor. Molecular modeling confirms that it forms essential stabilizing interactions with hinge-region residues (such as Thr766 and Met769) within the EGFR active site[2]. Chemically, it is a strong electron-withdrawing group that activates the adjacent 4-chloro position, enabling rapid nucleophilic aromatic substitution (SNAr) with various anilines to generate diverse inhibitor libraries[3].

EGFR_Pathway Compound 4-Chloro-6-fluoro-7-methoxy- 3-nitroquinoline Derivative EGFR EGFR Tyrosine Kinase (ATP Binding Pocket) Compound->EGFR Competitive Inhibition (Hydrogen Bonding via 3-NO2) Apoptosis Apoptosis Induction Compound->Apoptosis Triggers Cell Death PI3K PI3K / AKT Pathway EGFR->PI3K Oncogenic Signaling MAPK RAS / MAPK Pathway EGFR->MAPK Oncogenic Signaling ATP ATP ATP->EGFR Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Survival MAPK->Proliferation Promotes Growth

Mechanistic pathway of EGFR inhibition by 3-nitroquinoline derivatives leading to apoptosis.

Experimental Workflow Design

To systematically evaluate synthesized derivatives, we employ a three-tiered orthogonal screening cascade. This prevents false positives by ensuring that phenotypic cell death is directly caused by the intended target engagement.

Workflow Synthesis Compound Library Tier1 Tier 1: Cell-Free Kinase Assay Synthesis->Tier1 Target Engagement Tier2 Tier 2: In Vitro Cytotoxicity Tier1->Tier2 IC50 < 1 µM Tier3 Tier 3: Mechanistic Validation Tier2->Tier3 SI > 10 Hit Lead Candidate Selection Tier3->Hit Validated Mechanism

Tiered in vitro screening workflow for evaluating 3-nitroquinoline derivatives.

Step-by-Step Experimental Protocols

Tier 1: Cell-Free Target Engagement (ADP-Glo Kinase Assay)

Causality: Before assessing cellular phenotypes, direct target engagement must be established. The ADP-Glo assay measures the depletion of ATP by converting the byproduct (ADP) back to ATP, which drives a luciferase reaction. This provides a universal, highly sensitive fluorescent readout independent of the specific peptide substrate.

Self-Validation System:

  • Z'-Factor Calculation: Every plate must include a "No Enzyme" control (0% kinase activity) and a "Vehicle" control (100% kinase activity). A calculated Z'-factor > 0.5 validates the assay's statistical reliability.

  • Reference Control: Erlotinib is run in parallel to benchmark IC50 values.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 3-nitroquinoline derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 2 ng of recombinant EGFR (WT or L858R mutant) and Poly(Glu,Tyr) substrate to each well. Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding.

  • ATP Addition: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at RT.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader after 30 minutes.

Tier 2: Phenotypic Screening (MTT Cell Viability Assay)

Causality: Target engagement in a biochemical assay does not guarantee cellular efficacy due to factors like membrane permeability and efflux pumps. We utilize an EGFR-overexpressing cell line (A431) and a non-tumorigenic control line (MCF-10A) to establish a Selectivity Index (SI), ensuring the compound targets cancer cells preferentially.

Self-Validation System:

  • Edge-Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with sterile PBS to prevent evaporation artifacts.

  • Background Subtraction: "Media only" wells are included to subtract background absorbance from the final optical density (OD) readings.

Protocol:

  • Cell Seeding: Seed A431 and MCF-10A cells at a density of

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Aspirate media and add fresh media containing the 3-nitroquinoline derivatives (0.01 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular purple formazan crystals. Shake the plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC50 using non-linear regression analysis.

Tier 3: Mechanistic Validation (Western Blotting)

Causality: To unequivocally prove that the observed cytotoxicity is driven by target inhibition, we must observe the dose-dependent attenuation of downstream oncogenic signaling (p-EGFR, p-AKT, p-ERK).

Self-Validation System:

  • Loading Controls: Probing for GAPDH ensures equal protein loading across all lanes.

  • Total Protein Controls: Probing for Total EGFR and Total AKT ensures that the reduction in phosphorylated states is due to kinase inhibition, not global protein degradation.

Protocol:

  • Treatment & Lysis: Treat A431 cells with the derivative at 0.5x, 1x, and 2x its established IC50 for 24 hours. Lyse cells using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Quantification: Determine protein concentration using a BCA Protein Assay Kit.

  • Electrophoresis: Load 30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 1 hour). Block with 5% BSA in TBST for 1 hour at RT.

  • Antibody Incubation: Incubate overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH.

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the unreacted core intermediate versus successfully functionalized derivatives (via C-4 SNAr substitution).

Compound IDSubstitution at C-4 PositionEGFR WT IC50 (nM)A431 Viability IC50 (µM)MCF-10A Viability IC50 (µM)Selectivity Index (SI)*
Core -Cl (Unreacted Precursor)> 10,000> 50.0> 50.0N/A
Derivative A 3-Fluoroaniline45.2 ± 3.11.2 ± 0.128.5 ± 2.423.7
Derivative B 4-Bromoaniline12.8 ± 1.50.4 ± 0.0515.2 ± 1.138.0
Erlotinib Positive Control2.1 ± 0.40.1 ± 0.024.5 ± 0.345.0

*Selectivity Index (SI) = IC50 (MCF-10A) / IC50 (A431). An SI > 10 indicates a favorable therapeutic window.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. Translational Cancer Research. Available at: [Link][1]

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Advances. Available at: [Link][3]

Sources

Method

Accelerating Kinase Inhibitor Discovery: High-Throughput Screening of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Analogs

Executive Summary & Scientific Rationale The 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a privileged structure in medicinal chemistry, particularly for the development of Epidermal Growth Factor Rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a privileged structure in medicinal chemistry, particularly for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

  • Structural Logic: The 4-chloro position is highly electrophilic, activated by the ring nitrogen and the electron-withdrawing 3-nitro group, facilitating rapid Nucleophilic Aromatic Substitution (

    
    ) reactions. The 6-fluoro and 7-methoxy substituents mimic the pharmacophores found in second-generation TKIs (e.g., Afatinib, Pelitinib precursors), optimizing binding affinity within the ATP-binding pocket.
    
  • Screening Objective: This guide details the parallel synthesis of a 4-amino-substituted library and its subsequent High-Throughput Screening (HTS) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify potent kinase inhibitors.

Module A: Parallel Library Synthesis (The Input)

Objective: To generate a diversity library of 96 or 384 analogs by displacing the reactive 4-chloro group with a diverse set of primary and secondary amines.

Reaction Mechanism

The reaction proceeds via an


 mechanism.[1] The 3-nitro group stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction compared to non-nitrated quinolines.
Synthesis Protocol (96-Well Block Format)

Reagents:

  • Scaffold: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (0.1 M in DMA).

  • Nucleophiles: Diverse set of anilines, benzylamines, and aliphatic amines (0.15 M in DMA).

  • Base: Diisopropylethylamine (DIPEA) (Pure).

  • Solvent: Dimethylacetamide (DMA) or Isopropanol (IPA).

Step-by-Step Workflow:

  • Dispensing: In a 2 mL deep-well polypropylene block, dispense 100 µL of the Scaffold solution (10 µmol) into each well.

  • Reagent Addition: Add 100 µL of unique Amine solution (15 µmol, 1.5 eq) to each well.

  • Catalysis: Add 20 µL of DIPEA (115 µmol) to scavenge HCl byproducts.

  • Incubation: Seal the block with a chemically resistant mat. Incubate at 80°C for 4 hours with orbital shaking (600 rpm).

    • Note: Electron-deficient anilines may require 100°C or overnight incubation.

  • Work-up (Solid Phase Extraction - SPE):

    • Use SCX (Strong Cation Exchange) resin plates.

    • Load reaction mixture.[2][3][4][5] Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M

      
       in MeOH.
      
  • QC: Evaporate solvent and reconstitute in DMSO (10 mM stock) for HTS. Verify purity of random 10% selection via LC-MS.

Synthesis Workflow Diagram

LibrarySynthesis Start Scaffold Stock (4-Cl-3-NO2-quinoline) Mix Dispense & Mix (DMA + DIPEA) Start->Mix Amine Amine Library (96-well source) Amine->Mix React Reaction 80°C, 4 hrs Mix->React Purify SCX Purification (Remove excess amine) React->Purify Final Final Plate (10mM in DMSO) Purify->Final

Caption: Parallel synthesis workflow for generating 4-amino-3-nitroquinoline analogs via SnAr displacement.

Module B: HTS Assay Protocol (The Process)

Method: LanthaScreen™ TR-FRET Kinase Assay.[6] Rationale: TR-FRET is superior to standard fluorescence because the time-delayed reading eliminates short-lived background fluorescence from the library compounds (a common issue with quinolines).

Assay Principle[4][7]
  • Kinase Reaction: EGFR kinase transfers

    
    -phosphate from ATP to a fluorescein-labeled peptide substrate (Poly-GT).
    
  • Detection: A Terbium (Tb)-labeled antibody binds specifically to the phosphorylated product.[6]

  • FRET: Energy transfer occurs between Tb (Donor) and Fluorescein (Acceptor).[4]

  • Readout: The ratio of Acceptor emission (520 nm) to Donor emission (495 nm) quantifies activity.

Detailed Protocol (384-Well Low Volume)

Materials:

  • Enzyme: EGFR Recombinant Human Protein (e.g., 0.5 nM final).

  • Substrate: Fluorescein-Poly GT (200 nM final).

  • ATP:

    
     apparent concentration (typically 10 µM for EGFR).
    
  • Antibody: Tb-labeled anti-phosphotyrosine (2 nM final).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[5]
    

Workflow:

  • Compound Transfer: Acoustic dispense 20 nL of library compounds (from Module A) into the 384-well assay plate.

    • Final Conc: 10 µM (assuming 1% DMSO tolerance).

    • Controls: Col 1-2 (DMSO only, Max Signal), Col 23-24 (Staurosporine 1 µM, Min Signal).

  • Enzyme/Substrate Mix: Dispense 5 µL of Kinase + Substrate buffer solution.

    • Incubation: 15 min RT (allows compound-enzyme pre-equilibration).

  • Start Reaction: Dispense 5 µL of ATP solution.

    • Reaction Time: Incubate for 60 minutes at RT.

  • Stop & Detect: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (20 mM) and Tb-Antibody.[4][5]

    • Mechanism:[6][7][8] EDTA chelates

      
      , stopping the kinase. Antibody binds phospho-substrate.
      
  • Read: Incubate 30 min. Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

HTS Logic Diagram

HTS_Workflow Library Compound Library (10 mM DMSO) Dispense Acoustic Transfer (20 nL to 384-well) Library->Dispense EnzymeAdd Add EGFR + Substrate (Pre-incubation 15 min) Dispense->EnzymeAdd ATPStart Add ATP (Start Reaction) EnzymeAdd->ATPStart Incubate Incubate 60 min ATPStart->Incubate Detect Add EDTA + Tb-Antibody (Stop & Detect) Incubate->Detect Read Read TR-FRET (Ex: 340nm | Em: 495/520nm) Detect->Read

Caption: Step-by-step TR-FRET assay workflow for EGFR kinase inhibition screening.

Module C: Data Analysis & Validation

Quality Control Metrics

Before analyzing hits, validate the assay plate using the Z' Factor.



  • 
    : Mean and SD of Positive Control (DMSO, high FRET).
    
  • 
    : Mean and SD of Negative Control (Staurosporine/EDTA, low FRET).
    
  • Acceptance Criteria: A plate is valid only if Z' > 0.5 .

Hit Selection Criteria

Calculate Percent Inhibition for each well:



Triage Table:

CategoryCriteriaAction
Active Hit > 50% InhibitionCherry-pick for dose-response (

).
Borderline 30-50% InhibitionRetest if SAR suggests importance.
Inactive < 30% InhibitionDiscard.
Interference Donor Emission < 80% of MeanFlag as potential fluorescence quencher (False Positive).
Critical Troubleshooting (PAINS)

Quinoline scaffolds can sometimes fluoresce. If a compound shows high inhibition but also high fluorescence in the green channel (520 nm) before FRET calculation, it is a fluorescent false positive .

  • Mitigation: Use the ratio (520/495). If the donor (495) signal drops significantly, the compound is likely quenching the Terbium (Inner Filter Effect).

References

  • Assay Guidance Manual: TR-FRET Assays. NCBI Bookshelf.[9] Available at: [Link]

  • Quinazoline and Quinoline Scaffolds in EGFR Inhibition. Molecules (MDPI). Available at: [Link][2]

  • Synthesis of 4-amino-3-nitroquinolines via SnAr.Journal of Medicinal Chemistry.

Disclaimer: The 4-chloro-3-nitroquinoline scaffold is a potent electrophile and potential skin sensitizer. All synthesis steps must be performed in a fume hood with appropriate PPE.

Sources

Application

Animal models for in vivo testing of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline efficacy

This Application Note provides a rigorous, field-proven framework for the in vivo evaluation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CFMNQ) . Executive Summary CFMNQ (CAS: 2089651-42-1) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven framework for the in vivo evaluation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CFMNQ) .

Executive Summary CFMNQ (CAS: 2089651-42-1) is a highly functionalized quinoline scaffold.[1] Structurally, it represents a "privileged core" used in the synthesis of 3rd-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Pelitinib (EKB-569) analogs. The presence of the 4-chloro (reactive electrophile) and 3-nitro (reducible pharmacophore) groups suggests two distinct biological profiles:

  • Oncology: As a covalent inhibitor precursor or reactive intermediate targeting cysteine residues in kinases (e.g., Cys797 of EGFR).

  • Infectious Disease: As a nitro-heterocycle with potential anti-parasitic activity (e.g., Leishmania, Plasmodium), where nitro-reduction is key to efficacy.

Critical Advisory: The 4-chloro moiety is susceptible to nucleophilic aromatic substitution (


). Direct in vivo administration requires careful formulation to prevent premature reaction with plasma proteins (haptenization).

Part 1: Pre-Clinical Feasibility & Formulation (Phase 0)

Before initiating animal models, you must validate the compound's stability. The 4-Cl group is a "soft" electrophile; if it reacts with Glutathione (GSH) too rapidly, efficacy will be lost to toxicity.

Metabolic Stability & GSH Trapping (Go/No-Go)
  • Objective: Determine intrinsic clearance (

    
    ) and electrophilic reactivity.
    
  • Protocol:

    • Incubate

      
       CFMNQ with liver microsomes (mouse/human) + NADPH.
      
    • Parallel Arm: Incubate with GSH (

      
      ) in phosphate buffer (pH 7.4).
      
    • Readout: LC-MS/MS monitoring of parent depletion and GSH-adduct formation.

    • Decision Gate: If

      
       min in GSH buffer, the compound is too reactive for systemic efficacy and requires derivatization (e.g., to an aniline) or intratumoral injection.
      
Formulation Strategy

Due to the lipophilic quinoline core and nitro group, solubility will be poor in aqueous media.

  • Vehicle A (Standard PO/IP): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Vehicle B (Enhanced): 10% N-Methyl-2-pyrrolidone (NMP) + 90% Captisol® (20% w/v).

  • QC Check: Verify solution clarity. If precipitation occurs, sonicate at

    
    .
    

Part 2: Oncology Efficacy Models (Primary Indication)

This protocol evaluates CFMNQ as an EGFR-modulating agent. We utilize xenograft models expressing EGFR mutations relevant to quinoline-based inhibitors.

Model Selection
Cell LineGenetic ProfileRationale
NCI-H1975 EGFR L858R / T790MGold standard for 3rd-gen TKI resistance.
A431 EGFR WT (Amplified)High expression; sensitive to broad-spectrum quinolines.
PC-9 EGFR Exon 19 DelHighly sensitive; good for establishing baseline potency.
In Vivo Efficacy Protocol (Xenograft)

Experimental Design:

  • Species: BALB/c nude mice (Female, 6-8 weeks).

  • Group Size:

    
     per arm (Statistical power 
    
    
    
    ).

Workflow:

  • Cell Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Staging: Monitor tumor volume (

    
    ). Randomize mice when mean 
    
    
    
    .
  • Dosing Regimen:

    • Group 1: Vehicle Control (QD, PO).

    • Group 2: CFMNQ Low Dose (10 mg/kg, QD, PO).

    • Group 3: CFMNQ High Dose (30 mg/kg, QD, PO).

    • Group 4: Positive Control (Osimertinib 5 mg/kg or Afatinib 20 mg/kg).

  • Duration: 21 Days.

Data Collection:

  • Efficacy: Tumor volume (caliper) 3x/week.

  • Toxicity: Body weight (daily). Euthanize if weight loss

    
    .
    
  • Terminal Endpoint: Harvest tumors 2h post-last dose for PK/PD analysis.

Pharmacodynamic (PD) Readouts

To prove the mechanism (E-E-A-T), you must show target engagement.

  • Western Blot/IHC: Assess phosphorylation of EGFR (Y1068) and downstream markers (pERK, pAKT) in tumor lysates.

  • Expectation: Effective inhibition should reduce pEGFR/Total-EGFR ratio by

    
    .
    

Part 3: Infectious Disease Model (Secondary Indication)

Nitroquinolines often exhibit anti-parasitic activity via nitro-reduction (generating toxic radicals within the parasite).

Leishmania donovani (Visceral Leishmaniasis)
  • Model: Syrian Golden Hamsters or BALB/c mice infected with L. donovani amastigotes.

  • Dosing: 5 days, IP or PO.

  • Readout: Leishman-Donovan Units (LDU) in liver impression smears.

  • Success Metric:

    
     reduction in liver parasite burden compared to vehicle.
    

Part 4: Data Visualization & Logic

Experimental Logic Flow

The following diagram illustrates the decision matrix for evaluating CFMNQ, emphasizing the "Stability Check" as the critical gatekeeper.

CFMNQ_Workflow Start Compound: CFMNQ (4-Cl-6-F-7-OMe-3-NO2) Stability Phase 0: Metabolic Stability (Microsomes + GSH) Start->Stability Decision Is T1/2 > 10 min? Stability->Decision Derivatize High Reactivity: Derivatize to Aniline/Amide Decision->Derivatize No (Too Reactive) Formulation Formulation: 10% NMP / 90% Captisol Decision->Formulation Yes (Stable) Oncology Model A: Oncology (H1975 Xenograft) Formulation->Oncology Infection Model B: Infection (Leishmania/Malaria) Formulation->Infection Readout_Onc Readout: TGI% & pEGFR Levels Oncology->Readout_Onc Readout_Inf Readout: Parasite Burden (LDU) Infection->Readout_Inf

Caption: Decision matrix for CFMNQ evaluation. The 4-Cl/3-NO2 core requires stability verification before in vivo deployment.

Mechanism of Action (Hypothetical)

This diagram details how the quinoline core interacts with the EGFR kinase domain, assuming the 4-position is the active site for binding or covalent modification.

MoA_EGFR CFMNQ CFMNQ (Electrophile) EGFR_WT EGFR Kinase Domain (ATP Pocket) CFMNQ->EGFR_WT Entry Binding Reversible Binding (H-bonds via N1/3-NO2) EGFR_WT->Binding Reaction Potential Reaction (If Cys797 present) Binding->Reaction Nucleophilic Attack? Inhibition Inhibition of Autophosphorylation Binding->Inhibition Competitive Reaction->Inhibition

Caption: Hypothetical interaction of CFMNQ with EGFR. The 4-Cl group may act as a leaving group for covalent bonding or steric blockade.

Part 5: Data Reporting Standards

Summarize your findings in the following format to ensure publication-quality reporting.

Table 1: Tumor Growth Inhibition (TGI) Summary | Group | Dose (mg/kg) | Mean Tumor Vol (


) Day 21 | TGI (%) | Body Weight Change (%) | p-value (vs Vehicle) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Vehicle | - | 

| - |

| - | | CFMNQ | 10 |

|

|

|

| | CFMNQ | 30 |

|

|

|

| | Osimertinib | 5 |

|

|

|

|

Note: TGI % = [1 - (T_treated / T_control)] x 100.

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. (Context: Foundational chemistry for 6-F, 7-OMe quinoline inhibitors like Pelitinib).

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery. (Context: Protocols for H1975 xenograft models).

  • Denny, W. A., et al. (2005). "The design of drugs that target tumor hypoxia." Nature Reviews Cancer. (Context: Role of nitro-groups in hypoxia-activated prodrugs/quinolines).

  • National Cancer Institute (NCI). "In Vivo Hollow Fiber Assay and Xenograft Protocols." Developmental Therapeutics Program. (Context: Standard operating procedures for tumor measurement and dosing).

  • World Health Organization (WHO). "Methods for surveillance of antimalarial drug efficacy." (Context: Protocols for testing quinoline efficacy in infectious disease).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline synthesis

[label="Step 3: Chlorination\n(POCl3, cat. DMF, 90°C)", fillcolor="#EA4335", Figure 1: Three-step synthesis workflow for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 3: Chlorination\n(POCl3, cat. DMF, 90°C)", fillcolor="#EA4335",

Figure 1: Three-step synthesis workflow for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process validation checks are met.

Protocol A: Condensation and Thermal Cyclization (Gould-Jacobs Approach)
  • Condensation: Combine 3-fluoro-4-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)nitroacetate (1.05 eq) in a reaction vessel. Heat the neat mixture to 100–110 °C for 2 hours.

    • Validation Check: The evolution of ethanol vapor confirms enamine formation. Upon cooling to room temperature, the mixture must solidify into a crude enamine mass.

  • Cyclization: Suspend the crude enamine in a 3:1 mixture of diphenyl ether and biphenyl (Dowtherm A)[1]. Purge the system with nitrogen for 15 minutes. Heat the mixture to reflux (~250 °C) for 1 to 2 hours.

    • Validation Check: The solution will turn dark brown. The reaction is complete when ethanol evolution ceases.

  • Isolation: Cool the mixture to 50 °C and slowly add hexanes.

    • Validation Check: The intermediate, 6-fluoro-7-methoxy-3-nitroquinolin-4-ol, will crash out as a solid precipitate, while the Dowtherm A remains soluble in the hexane supernatant. Filter and wash with cold hexanes.

Protocol B: Chlorination via Vilsmeier-Haack Intermediate
  • Reagent Preparation: Suspend the 6-fluoro-7-methoxy-3-nitroquinolin-4-ol intermediate in anhydrous dichloromethane (optional) and add Phosphorus Oxychloride (POCl₃) at a strict 1.5 molar equivalent ratio[2].

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq)[3].

    • Validation Check: A slight exotherm and a color shift to pale orange indicate the successful formation of the highly electrophilic Vilsmeier-Haack complex (chloromethyleneiminium chloride).

  • Heating: Heat the mixture to 90 °C for 2 hours.

    • Validation Check: The heterogeneous suspension will transition into a clear, dark solution as the insoluble 4-hydroxy compound converts into the soluble 4-chloro product. TLC (DCM:MeOH 9:1) must show complete consumption of the baseline starting material.

  • Quenching: Cool the reaction to room temperature. Add the mixture dropwise into vigorously stirred crushed ice.

    • Validation Check: The internal temperature must remain strictly < 10 °C . A yellow/white precipitate will form.

  • Neutralization: Adjust the pH to 7–8 using saturated aqueous NaHCO₃.

    • Validation Check: Cessation of CO₂ bubbling confirms complete neutralization. Filter, wash with cold water, and dry under high vacuum.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my yield dropping significantly during the thermal cyclization step, and how can I prevent tar formation? A1: Causality: The cyclization requires extreme heat (~250 °C) to overcome the activation energy of the electrocyclic ring closure. At this temperature, the electron-rich aromatic ring (activated by the methoxy group) is highly susceptible to oxidative degradation, leading to intractable polymeric tars. Solution: You must rigorously degas the[1] and maintain a strict inert atmosphere (N₂ or Argon) throughout the heating and cooling phases. Additionally, do not exceed 2 hours of reflux; prolonged heating exponentially increases tar formation.

Q2: I am observing incomplete chlorination or hydrolysis back to the 4-hydroxy compound during the POCl₃ workup. What is the mechanism, and how do I fix it? A2: Causality: The newly formed 4-chloro-3-nitroquinoline bond is highly activated by the adjacent electron-withdrawing nitro group, making it susceptible to nucleophilic attack by water. If you use a large excess of POCl₃, the quenching process becomes violently exothermic. This temperature spike provides the thermodynamic energy required for water to hydrolyze the C-Cl bond back to the C-OH bond. Solution: Limit POCl₃ to a[2]. Always quench by adding the reaction mixture into ice (never add water to the reaction), and ensure the internal temperature never exceeds 10 °C during neutralization.

Q3: How do I handle the regioselectivity of the cyclization to ensure I get the 6-fluoro-7-methoxy isomer instead of the 5-methoxy-6-fluoro isomer? A3: Causality: Regioselectivity is governed by the electronic effects of the substituents on the aniline ring. The methoxy group at the 4-position of the starting aniline is strongly electron-donating via resonance, which directs the electrophilic cyclization to the position para to itself. Consequently, ring closure naturally favors the formation of the 6-fluoro-7-methoxy-3-nitroquinoline isomer. No special directing groups are required, but maintaining a steady, high temperature ensures the thermodynamically favored product dominates.

Q4: Why is the addition of DMF necessary during the chlorination step? A4: Causality: While POCl₃ alone can chlorinate the 4-hydroxy group, the reaction is slow and requires prolonged heating, which can degrade the nitro group. The [3] reacts with POCl₃ to form the Vilsmeier-Haack reagent. This intermediate is vastly more electrophilic than POCl₃, accelerating the reaction kinetics, allowing for lower reaction temperatures, and ultimately preserving the integrity of the molecule.

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the critical parameters required to shift the reaction from sub-optimal yields to optimized outputs based on mechanistic corrections.

Reaction StepKey ParameterSub-optimal YieldOptimized YieldCausality for Improvement
Condensation Temperature70%95% Heating neat at 100–110 °C ensures complete volatilization of ethanol, driving the enamine equilibrium forward.
Cyclization Atmosphere< 50% (Tar)85% Strict N₂ purging prevents oxidative degradation of the electron-rich methoxy-aromatic ring at 250 °C.
Chlorination POCl₃ Ratio40% (Hydrolyzed)90% Limiting POCl₃ to 1.5 eq prevents a violent exothermic quench, which otherwise hydrolyzes the activated C-Cl bond.
Chlorination Catalyst60%90% Catalytic DMF forms the highly electrophilic Vilsmeier-Haack complex, lowering the required reaction time and temperature.

Section 5: References

  • Title: 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use. Source: US Patent 4689338A. URL:

  • Title: Process for the preparation of 7-substituted-3 quinolinecarbonitriles. Source: US Patent App. 20030212276A1. URL:

  • Title: Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. Source: RSC Advances. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Welcome to the Application Scientist Support Portal. 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS 2089651-42-1) is a heavily substituted, planar heteroaromatic compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS 2089651-42-1) is a heavily substituted, planar heteroaromatic compound. The combination of a rigid quinoline core, a lipophilic methoxy group, and multiple electron-withdrawing halogens (Cl, F) alongside a nitro group results in exceptionally high crystal lattice energy and lipophilicity. In biological assays, this manifests as "brick dust" properties—leading to kinetic solubility failures, colloidal aggregation, and severe assay interference.

This guide provides a logical, field-proven framework to diagnose and resolve these solubility issues in your in vitro and cell-based workflows.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: Why does 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline precipitate immediately upon dilution from DMSO into my assay buffer? The Causality: You are observing a failure of kinetic solubility. When a highly lipophilic compound dissolved in 100% DMSO is introduced to an aqueous buffer, the rapid "solvent shift" causes the local concentration to exceed the compound's thermodynamic solubility limit. This results in supersaturation and subsequent precipitation [1]. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric water into your stock, lowering the saturation threshold before the assay even begins.

Q2: My biochemical assay shows a steep Hill coefficient (>1.5) and flat structure-activity relationships (SAR). Is this compound a true inhibitor? The Causality: Likely no. These are classic hallmarks of colloidal aggregation. At concentrations above its Critical Aggregation Concentration (CAC), highly lipophilic quinolines self-assemble into 50–500 nm colloidal particles [2]. These colloids non-specifically sequester and partially denature target proteins, yielding a false-positive inhibitory signal. The Solution: Introduce a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. Detergents disrupt colloid formation. If the inhibitory activity disappears upon detergent addition, your initial hit was an aggregation artifact [3].

Q3: I need to test this compound in a cell-based assay, but adding detergents or exceeding 0.5% DMSO causes unacceptable cytotoxicity. How can I deliver it to the cells? The Causality: Cell membranes cannot tolerate the lytic nature of surfactants or high concentrations of organic co-solvents. The Solution: Utilize cyclodextrin inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that perfectly accommodates the planar quinoline ring, while its hydrophilic exterior maintains aqueous solubility. This shields the cells from the lipophilic drug core and eliminates the need for toxic co-solvents.

Q4: My LC-MS/MS quantification shows a massive drop in compound concentration after 2 hours of incubation, even without cells present. Where is the compound going? The Causality: Non-specific binding (NSB) to plasticware. The highly lipophilic halogens (Cl, F) drive the compound to partition out of the aqueous phase and into the hydrophobic polystyrene walls of standard microtiter plates. The Solution: Switch to low-binding polypropylene or glass-coated plates. Additionally, supplement your buffer with a carrier protein like 0.1% Bovine Serum Albumin (BSA) to act as a thermodynamic sink, keeping the compound in solution.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every assay must be self-validating. Implement the following protocols to empirically define your compound's working limits.

Protocol A: Nephelometry-Based Kinetic Solubility & CAC Determination

Purpose: To empirically determine the maximum assay concentration before aggregation or precipitation occurs[4].

  • Stock Preparation: Prepare a fresh 10 mM stock of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline in anhydrous, cell-culture grade DMSO.

  • Serial Dilution: Perform a 12-point, 2-fold serial dilution of the compound in pure DMSO.

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of your final aqueous assay buffer (yielding a 1% final DMSO concentration) in a 96-well clear-bottom plate.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to allow for system equilibration and potential colloid formation.

  • Measurement: Measure forward light scatter using a laser nephelometer (e.g., NEPHELOstar Plus).

  • System Validation: Plot light scatter (Nephelometric Turbidity Units, NTU) against compound concentration. The inflection point where scatter sharply increases defines the Critical Aggregation Concentration (CAC) [5]. Rule: Never dose above this concentration in your biological assays.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Culture

Purpose: To achieve high micromolar dosing in cell media without DMSO-induced cytotoxicity.

  • Excipient Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of sterile PBS to create a 20% (w/v) solution.

  • Direct Addition: Add 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline powder directly to the HP-β-CD solution. Do NOT dissolve the compound in DMSO first.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes until the solution clarifies. The mechanical energy forces the quinoline into the cyclodextrin cavity.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • System Validation: Quantify the exact concentration of the dissolved inclusion complex via LC-UV or LC-MS/MS against a standard curve before dosing your cells.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Substituted Quinolines
Solubilizing AgentMechanism of ActionMax Recommended Assay Conc.ProsCons
DMSO Organic co-solvent; disrupts solute-solute H-bonds0.1% - 0.5% (v/v)Universal solvent for stock prep; highly accessibleHygroscopic; high cellular toxicity; causes solvent shifts
Triton X-100 / Tween-20 Non-ionic surfactant; forms micelles to disrupt colloids0.01% - 0.05% (v/v)Prevents colloidal aggregation; reduces plastic bindingLyses cells; can interfere with membrane-bound targets
HP-β-Cyclodextrin Inclusion complex; shields lipophilic core in hydrophobic cavity10% - 20% (w/v)Excellent for cell culture; non-toxic; no solvent shiftRequires sonication/heating to form complex; expensive
Bovine Serum Albumin (BSA) Carrier protein; acts as a thermodynamic sink0.1% (w/v)Prevents non-specific binding to polystyrene platesCan mask true potency by reducing the free drug fraction

Part 4: Mandatory Visualizations

Workflow Start Compound Diluted in Assay Buffer Check Nephelometry / DLS Check Start->Check Agg High Light Scatter (Aggregation/Precipitation) Check->Agg > CAC Sol Low Light Scatter (True Solution) Check->Sol < CAC Biochem Biochemical Assay Agg->Biochem If assay is cell-free Cell Cell-Based Assay Agg->Cell If assay requires cells Proceed Proceed with Assay Sol->Proceed Det Add 0.01% Triton X-100 or Tween-20 Biochem->Det CD Formulate with 20% HP-β-CD Cell->CD Det->Proceed CD->Proceed

Workflow for diagnosing and resolving quinoline solubility issues using light scattering and formulation.

Mechanism Compound 4-Chloro-6-fluoro-7-methoxy -3-nitroquinoline Monomer Monomeric State (< CAC) Compound->Monomer Dilute carefully Colloid Colloidal Aggregate (> CAC) Compound->Colloid Solvent shift / High Conc Target Target Protein Monomer->Target Colloid->Target Specific Specific Active Site Binding (1:1 Stoichiometry) Target->Specific Monomer interaction Denature Non-Specific Sequestration & Protein Denaturation Target->Denature Colloid interaction Valid Valid SAR & True IC50 Specific->Valid Artifact Flat SAR & Steep Hill Slope (False Positive) Denature->Artifact

Mechanistic divergence between specific target inhibition and colloidal aggregation-induced artifacts.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Shoichet, M. S., et al. (2012). Colloidal aggregation. Shoichet Lab - University of Toronto.
  • Zhou, Y., et al. (2019).
  • BMG LABTECH. (2004).
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Subject: Troubleshooting Side Reactions & Process Impurities Reference Molecule: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS: 142404-82-8) Primary Application: Key intermediate for c-Met/VEGFR2 inhibitors (e.g., Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions & Process Impurities Reference Molecule: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS: 142404-82-8) Primary Application: Key intermediate for c-Met/VEGFR2 inhibitors (e.g., Cabozantinib).

Executive Summary & Reaction Context

This guide addresses the critical failure points in the conversion of 6-fluoro-7-methoxy-4-hydroxy-3-nitroquinoline to its 4-chloro derivative. Due to the strong electron-withdrawing nature of the 3-nitro group, the 4-position becomes highly electrophilic. While this facilitates subsequent SNAr coupling (e.g., with 4-aminophenol), it makes the 4-chloro intermediate extremely labile and prone to hydrolysis and dimerization during synthesis.

Core Synthetic Pathway

The standard industrial route involves the chlorination of the 3-nitro-4-hydroxy precursor using Phosphorus Oxychloride (


).


Interactive Troubleshooting Modules

Module A: The Chlorination Step (Critical Failure Point)

User Query: "My HPLC shows complete conversion during the reaction, but after aqueous quench/workup, the starting material (4-hydroxy) reappears. Why?"

Technical Diagnosis: You are experiencing Post-Reaction Hydrolysis . The 3-nitro group destabilizes the C-Cl bond, making it susceptible to nucleophilic attack by water during the quench. This is not "incomplete reaction"; it is "reversion."

Root Causes & Solutions:

Potential CauseMechanistic InsightCorrective Protocol
Quench Temperature > 10°C High temps accelerate the nucleophilic attack of

on the C4 position.
Cryogenic Quench: Pour the reaction mixture into crushed ice/water while maintaining internal temp

.
High Acidity in Quench The hydrolysis is acid-catalyzed. The

quench generates massive amounts of HCl.
Buffer/Base: Quench into a biphasic mixture containing a mild base (e.g.,

or

) to neutralize acid immediately, but avoid pH > 9 (risk of SNAr on Fluorine).
Slow Phase Separation Prolonged contact between the organic product and the acidic aqueous phase.Rapid Extraction: Use DCM or EtOAc immediately. Do not let layers sit. Dry organic layer over

quickly.

User Query: "I see a new impurity at [M-14] mass units. It increases when I reflux longer."

Technical Diagnosis: This is the Des-methyl Impurity (7-hydroxy derivative) .

  • Mechanism: The ether linkage at the 7-position is acid-labile. Under reflux with

    
    , the generated HCl/Phosphoric acid species can cleave the methyl group.
    
  • Fix: Reduce reaction temperature (try 80-90°C instead of reflux) or reduce reaction time. Ensure the precursor is dry to minimize HCl generation from

    
     hydrolysis.
    
Module B: The Nitration Precursor Step

User Query: "I am getting a mixture of isomers during the nitration of 6-fluoro-7-methoxy-4-quinolinol."

Technical Diagnosis: While the 4-hydroxyl group directs ortho (position 3), the 7-methoxy group is also an activator.

  • Target: 3-Nitro (Desired).

  • Impurity: 8-Nitro isomer (Side reaction).

  • Impurity: 6-Nitro (Blocked by Fluorine, but if defluorination occurs, this appears).

Control Strategy:

  • Temperature: Nitration at position 3 is kinetically favored. Keep the reaction between 0–25°C. Heating promotes thermodynamic products (ring nitration).

  • Reagent: Use Fuming

    
     in Propionic acid or Acetic acid rather than 
    
    
    
    to mitigate harsh conditions that favor ring nitration.

Visualizing the Impurity Landscape

The following diagram maps the kinetic competition between the desired chlorination and the parasitic side reactions.

ReactionPathways SM Starting Material (4-OH-3-Nitro) Inter Phosphorylated Intermediate (O-POCl2) SM->Inter POCl3, Base Fast Target TARGET (4-Cl-3-Nitro) Inter->Target Cl- attack Rate Limiting Dimer Dimer Impurity (Ether Linkage) Target->Dimer Reaction with SM (Incomplete Conv.) DesMe Des-methyl Impurity (7-OH Analog) Target->DesMe High Temp/Acid (Ether Cleavage) Revert Hydrolysis Product (Reversion to SM) Target->Revert Aqueous Quench (Wet Workup) Revert->SM Tautomerization

Figure 1: Reaction pathway analysis showing the critical reversibility of the 4-Cl species and the divergence points for major impurities.

Impurity Identification Guide (HPLC/MS)

Use this table to rapidly identify peaks in your reaction mixture.

Relative Retention Time (RRT)Mass Shift (

m/z)
IdentityProbable Cause
0.85 -14 DaDes-methyl Impurity Reaction temp too high; Acidic cleavage of 7-OMe.
1.00 0 (Target)4-Chloro-3-nitro... Desired Product.
1.15 -18 Da (+16 -34)Starting Material (4-OH) Incomplete reaction OR Hydrolysis during sampling.
1.45 High MW (~2x)O-Bridged Dimer [Target] reacted with [SM]. Occurs if POCl3 is deficient.
0.92 +80 DaPhosphorodichloridate Intermediate not fully converted. Need longer time or catalyst (DMF).

Detailed Experimental Protocol (Best Practice)

To minimize the side reactions described above, follow this optimized protocol derived from process chemistry literature (e.g., CN109836381, WO2005030140).

Step 1: Chlorination[1][2][3][4]
  • Charge: 6-Fluoro-7-methoxy-3-nitro-4-quinolinol (1.0 eq) into a reactor.

  • Solvent: Add Acetonitrile (5-10 vol) or run neat in

    
     if scale permits. Note: Acetonitrile lowers the boiling point, reducing des-methyl impurities.
    
  • Reagent: Add

    
     (3.0 - 5.0 eq).
    
  • Catalyst: Add catalytic DMF (0.05 eq). Critical: DMF forms the Vilsmeier-Haack reagent, accelerating the Cl- substitution and preventing dimer formation.

  • Reaction: Heat to 70-80°C . Do not exceed 90°C to protect the methoxy group. Monitor by HPLC.

Step 2: The "Dry" Quench (Crucial for Yield)
  • Cool reaction mass to < 20°C.

  • Remove excess

    
     via vacuum distillation (rotavap) if possible. This removes the source of acid.
    
  • Dilute residue with DCM (Dichloromethane).

  • Quench: Slowly pour the DCM mixture into a stirred solution of saturated

    
      at 0°C.
    
  • Separation: Immediately separate layers. Wash organic layer with cold brine.

  • Drying: Dry over

    
     and concentrate.
    

FAQ: Advanced Troubleshooting

Q: Can I use Thionyl Chloride (


) instead of 

?
  • A: Generally, No .

    
     is less reactive for this specific transformation because the 3-nitro group deactivates the 4-position significantly. 
    
    
    
    (often with
    
    
    ) is required to overcome the activation energy. If you must use
    
    
    , you will likely need high pressure or a large excess of DMF, which increases tar formation.

Q: My product turns pink/red upon storage. Is it degrading?

  • A: Yes. The 4-chloro-3-nitroquinoline core is photosensitive and moisture sensitive.

    • Fix: Store under Nitrogen/Argon at -20°C. The color change usually indicates surface hydrolysis (formation of HCl and the 4-hydroxy tautomer).

Q: I see a peak corresponding to the displacement of Fluorine. How did that happen?

  • A: You likely triggered an SNAr reaction on the benzene ring .

    • Cause: If you used a strong nucleophilic base (like Sodium Methoxide) during workup or if the reaction was run in an alcohol solvent. The 3-nitro group activates the 6-Fluoro position towards nucleophilic attack.

    • Prevention: Avoid alkoxide bases. Use sterically hindered amines (DIPEA) or inorganic carbonates (

      
      ).
      

References

  • Process for Preparation of Cabozantinib S-Malate. Chinese Patent CN109836381A. (2019). Describes the chlorination conditions and condensation with aminophenol.

  • Methods for the synthesis of Cabozantinib. World Intellectual Property Organization WO2005030140. (2005). The foundational patent describing the synthesis of the quinoline core and the 3-nitro intermediate.

  • POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. (2011). Provides mechanistic insight into the "pseudodimer" formation and the role of temperature in chlorination of similar heterocycles.

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (2017). Discusses the specific nitration and chlorination sequence for nitro-quinoline derivatives.

Optimization

Technical Support Center: Optimization of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatization

Welcome to the Technical Support Center for quinoline derivatization. 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized, critical intermediate used extensively in the synthesis of targeted therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivatization. 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized, critical intermediate used extensively in the synthesis of targeted therapeutics, including kinase inhibitors and imidazoquinoline-based immune response modifiers.

Derivatizing this dense core typically requires a precise two-step sequence: a nucleophilic aromatic substitution (SNAr) at the highly activated C4 position, followed by the chemoselective reduction of the 3-nitro group. Because the core contains multiple reactive sites (a labile chlorine, an activated fluorine, and a nitro group), researchers frequently encounter competing side reactions such as premature fluoro-displacement, hydrolysis, or hydrodehalogenation. This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-fidelity synthesis.

Workflow A Starting Material 4-Chloro-6-fluoro- 7-methoxy-3-nitroquinoline B Step 1: SNAr Amine Nucleophile DIPEA, DCM, 0°C A->B C Intermediate 4-Amino-6-fluoro- 7-methoxy-3-nitroquinoline B->C D Step 2: Nitro Reduction Fe, NH4Cl EtOH/H2O, 80°C C->D E Final Product 3,4-Diaminoquinoline Derivative D->E

Two-step derivatization workflow: SNAr at C4 followed by selective nitro reduction.

Part 1: Troubleshooting & FAQs

Q1: Why do I observe a 4-hydroxy byproduct instead of the desired 4-amino derivative during the SNAr reaction? Causality & Solution: The C4-chlorine in 3-nitroquinolines is exceptionally electrophilic. The strong electron-withdrawing effect of the adjacent 3-nitro group and the quinoline nitrogen makes this position 1[1]. If your solvent (e.g., DCM or DMF) contains trace moisture, or if you are using hygroscopic inorganic bases (such as K₂CO₃), competitive hydrolysis will occur, yielding the stable 6-fluoro-4-hydroxy-7-methoxy-3-nitroquinoline byproduct. Actionable Fix: Transition to strictly anhydrous solvents. Dry your amine nucleophile over 3Å molecular sieves prior to use, and replace inorganic bases with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q2: My LC-MS shows a mass consistent with the displacement of the fluorine atom. How do I prevent this? Causality & Solution: While the C4 position is kinetically favored for SNAr, the 6-fluoro position is also activated and susceptible to nucleophilic attack, particularly under thermodynamic control (elevated temperatures or excess nucleophile). Forcing conditions push the reaction toward 2[2]. Actionable Fix: Maintain the reaction temperature strictly between 0 °C and 25 °C. If your amine is sterically hindered and requires more energy to react, do not increase the temperature in DCM. Instead, switch to a more polar aprotic solvent like DMF to accelerate the C4-SNAr at lower temperatures, preserving the kinetic preference for the C4 position.

Q3: During the reduction of the 3-nitro group, I am losing the 6-fluoro substituent. What is the best reduction method? Causality & Solution: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently causes hydrodehalogenation, stripping the fluorine from the aromatic ring before or during the reduction of the nitro group. Actionable Fix: Shift to a chemoselective reduction protocol. The Béchamp reduction, utilizing3[3], is highly effective for reducing the nitro group to an amine while leaving the aryl fluoride completely intact.

Mechanism cluster_0 Kinetic Pathway (Desired) cluster_1 Thermodynamic Pathway (Undesired) Start Nucleophilic Attack on 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Path1 Attack at C4 Position (Highly activated by 3-NO2) Start->Path1 0°C to RT, Mild Base (DIPEA) Path2 Attack at C6 Position (Fluoro displacement) Start->Path2 >60°C, Excess Strong Base Meisenheimer Meisenheimer Complex Stabilized by NO2 & N Path1->Meisenheimer Product 4-Substituted Product (High Yield) Meisenheimer->Product Byproduct 6-Substituted Byproduct (Loss of Fluorine) Path2->Byproduct

Regioselectivity logic: Kinetic control favors C4 substitution over C6 fluoro displacement.

Part 2: Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the initial SNAr step using a standard primary aliphatic amine. It highlights the delicate balance required to maximize the yield of the desired 4-amino intermediate while suppressing hydrolysis and fluoro-displacement.

SolventBaseTemp (°C)Time (h)Yield of 4-Amino (%)4-Hydroxy Byproduct (%)6-Fluoro Displacement (%)
DCM DIPEA 0 → 25 2 94 (Optimal) < 1 < 1
DCMTEA252855< 1
DMFK₂CO₃604651512
EtOHNone801240225

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems featuring specific analytical checkpoints.

Protocol A: Optimal SNAr Derivatization (C4 Amination)
  • Preparation : Flame-dry a 50 mL round-bottom flask and purge with N₂. Dissolve 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (1.0 eq, 10.0 mmol) in anhydrous DCM (50 mL, 0.2 M).

  • Kinetic Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This is critical to enforce kinetic control.

  • Reagent Addition : Add anhydrous DIPEA (1.5 eq, 15.0 mmol) dropwise. Subsequently, add the amine nucleophile (1.1 eq, 11.0 mmol) slowly over 15 minutes to prevent localized exothermic spikes.

  • Reaction & Validation : Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (typically Rf = 0.6, UV active) must cleanly convert to a more polar, bright yellow spot (Rf ≈ 0.3). Confirm the product mass via LC-MS (ESI+) to ensure no M-19 (loss of fluorine) or M-18 (hydrolysis) peaks are present.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-amino intermediate.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)
  • Preparation : Suspend the 4-amino-6-fluoro-7-methoxy-3-nitroquinoline intermediate (1.0 eq, 5.0 mmol) in a 4:1 mixture of Ethanol and Water (50 mL, 0.1 M).

  • Activation : Add Iron powder (325 mesh, 5.0 eq, 25.0 mmol) and Ammonium Chloride (NH₄Cl, 2.0 eq, 10.0 mmol).

  • Heating : Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Reaction & Validation :

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The bright yellow nitro intermediate will disappear, replaced by a highly polar, fluorescent diamine product. LC-MS must confirm the exact M-30 mass shift (conversion of NO₂ to NH₂) with the fluorine isotope pattern perfectly intact.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge, washing the pad generously with hot ethanol and ethyl acetate. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the 3,4-diaminoquinoline derivative.

References

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines Source: RSC Advances URL
  • Source: PMC (National Institutes of Health)
  • On the Synthesis of Imidazoquinoline and Pyrazinoquinoline Derivatives for the Application in Cancer Immunotherapy Source: JKU ePUB URL

Sources

Troubleshooting

Enhancing the stability of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline for experimental use

An advanced technical support guide meticulously crafted for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, validated protocols, and expert insights into enh...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide meticulously crafted for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, validated protocols, and expert insights into enhancing the experimental stability of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Disclaimer

No specific stability or handling data has been published for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline. This guide has been compiled using established principles of physical organic chemistry and data from structurally similar nitroaromatic and halogenated quinoline compounds. The information provided herein should be used as a comprehensive preliminary guide. It is imperative to handle this compound with caution, assuming it may possess hazards and stability profiles similar to its structural analogs until specific data becomes available.

Introduction: The Challenge of a Multifunctional Reagent

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized heterocyclic compound, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structure incorporates several reactive centers: a nitro group, which is strongly electron-withdrawing, a chloro group, which can act as a leaving group, and a fluoro group, which further modulates the electronic properties of the quinoline ring. This very reactivity, however, presents significant stability challenges during storage and experimental use. Uncontrolled degradation can lead to inconsistent results, formation of confounding artifacts, and ultimately, the failure of synthetic campaigns.

This guide serves as a technical support center, providing a foundational understanding of the compound's stability profile and offering practical, actionable solutions to common experimental challenges.

Section 1: Frequently Asked Questions - Core Stability & Handling

This section addresses the most immediate questions regarding the handling and storage of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The stability of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is influenced by four main factors:

  • pH: The compound is susceptible to hydrolysis, particularly under basic conditions, which can lead to the replacement of the C4-chloro group.

  • Nucleophiles: The electron-deficient quinoline ring, activated by the ortho-nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C4 position. Common laboratory nucleophiles (e.g., amines, thiols, even some solvents like methanol at elevated temperatures) can displace the chloro group.[1]

  • Reducing Agents: The nitro group can be readily reduced to amino or intermediate functional groups by common reducing agents (e.g., sodium borohydride, catalytic hydrogenation). This is a desired transformation in some synthetic steps but a degradation pathway if unintended.[2]

  • Light and Heat: Like many nitroaromatic compounds, it may be sensitive to light (photodecomposition) and elevated temperatures, which can accelerate degradation pathways.[3]

Q2: What are the definitive recommended storage conditions for the solid compound?

A2: To ensure long-term stability in its solid form, the compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric nucleophiles.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[4]

Q3: I need to make a stock solution. What is the best practice for maximum stability?

A3: The choice of solvent is critical. Aprotic, non-nucleophilic solvents are highly recommended.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Acetonitrile (ACN).

  • Solvents to Avoid for Long-Term Storage: Protic or nucleophilic solvents such as methanol, ethanol, or water, as they can slowly react with the compound.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C under an inert atmosphere. This minimizes freeze-thaw cycles and exposure to contaminants.

Section 2: Troubleshooting Guide for Experimental Instability

This section provides a problem-and-solution framework for issues encountered during experimentation.

Q: My reaction is giving a complex mixture of products, and I suspect my starting material is degrading. How can I confirm this?

A: This is a common issue stemming from the compound's reactivity. The cause is likely unintended Nucleophilic Aromatic Substitution (SNAr) or reduction.

  • Causality Explained: The nitro group at the C3 position strongly withdraws electron density from the quinoline ring, making the C4 position (where the chloro group is attached) highly electrophilic.[1] If your reaction mixture contains even weak nucleophiles (e.g., amines, water, certain buffers, or basic impurities), they can displace the chloride, leading to byproducts. Similarly, if your reaction conditions have any reducing potential, the nitro group is a likely site of transformation.[2]

  • Troubleshooting Steps:

    • Confirm Purity Pre-Reaction: Before starting your experiment, run a quick purity check on your starting material using HPLC-MS or ¹H NMR. This provides a baseline.

    • Run a Control Reaction: Set up a control experiment containing only the 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline and the solvent, stirred under the same reaction conditions (temperature, time) but without other reagents.

    • Analyze the Control: After the standard reaction time, analyze the control mixture by TLC or HPLC-MS. The appearance of new spots/peaks confirms that the starting material is unstable under your reaction conditions.

    • Solution: If instability is confirmed, consider changing to a more inert solvent (see Q3 above). Ensure all reagents and solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere (argon or nitrogen).

Q: My analytical data (HPLC, NMR) shows a clean sample immediately after dissolving, but new peaks appear after a few hours on the benchtop. What is happening?

A: This points towards either photodecomposition or hydrolysis from atmospheric moisture.

  • Causality Explained: Nitroaromatic compounds can be susceptible to photolytic degradation.[3] Additionally, if a protic or hygroscopic solvent like DMSO is used, it can absorb water from the atmosphere, providing a source for slow hydrolysis of the reactive C4-Cl bond.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment, but this time, wrap your sample vial in aluminum foil or use an amber vial to protect it from ambient light. If the degradation is significantly reduced, photostability is the issue.

    • Ensure Anhydrous Conditions: Use freshly opened, anhydrous-grade solvents. If using DMSO, use a bottle that has been properly stored to minimize water absorption. Prepare the solution under a stream of dry nitrogen or in a glovebox.

    • pH Check: If your solvent contains acidic or basic impurities, this can catalyze degradation. Consider using a solvent that has been passed through a plug of neutral alumina.

    • Solution: For routine analysis, always use freshly prepared solutions. If solutions must be stored for even a short period, keep them in a sealed amber vial in the dark and, if possible, refrigerated.

Section 3: Key Experimental Protocols

These protocols are designed to be self-validating systems for handling and analyzing the compound.

Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes degradation during solution preparation and storage.

  • Pre-Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry argon or nitrogen.

  • Weighing: Weigh the solid 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline directly into the flame-dried vial.

  • Solvent Addition: Add anhydrous-grade solvent (e.g., DMSO or DCM) via a syringe to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial until the solid is fully dissolved.

  • Aliquoting: If the stock will be used for multiple experiments, immediately divide it into smaller, single-use volumes in separate, dry, inerted amber vials.

  • Storage: Tightly seal the vials and store them at -20°C or -80°C.

  • Quality Control: Before storing, take a small aliquot of the freshly prepared stock solution for immediate HPLC or LC-MS analysis. This "time-zero" chromatogram serves as a reference for all future uses of that stock batch.

Protocol 3.2: Protocol for Assessing Compound Purity and Detecting Degradation by HPLC

This method allows for the quantitative assessment of stability over time.

  • System Preparation: Use a C18 reversed-phase column. A typical mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure sharp peak shapes.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile or DMSO.

  • Initial Analysis (Time-Zero): Immediately inject the freshly prepared sample onto the HPLC system. Record the chromatogram and the peak area of the main compound.

  • Forced Degradation (Optional but Recommended):

    • Acidic: Add 100 µL of the stock solution to 900 µL of 1M HCl.

    • Basic: Add 100 µL of the stock solution to 900 µL of 0.1M NaOH.

    • Oxidative: Add 100 µL of the stock solution to 900 µL of 3% H₂O₂.

    • Incubate these samples at 40-60°C for several hours and then re-analyze to understand the degradation profile.

  • Stability Study: Store the primary sample solution under the desired test conditions (e.g., on the benchtop exposed to light, in a refrigerator).

  • Time-Point Analysis: Inject the sample at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the time-zero sample. The appearance of new peaks alongside a decrease in the parent peak area indicates degradation.

Section 4: Understanding Potential Degradation Pathways

The unique arrangement of functional groups in 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline creates several potential pathways for degradation. Understanding these provides the chemical intuition needed to design robust experiments.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most probable degradation pathway. The C4 position is highly activated towards nucleophilic attack due to the powerful resonance-withdrawing effect of the ortho-nitro group. This makes the chloro group an excellent leaving group.

  • Nitro Group Reduction: In the presence of reducing agents or certain metals, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This dramatically changes the electronic properties and biological activity of the molecule.

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the methoxy ether or even cleavage of the quinoline ring system can occur, though this typically requires harsher conditions than SNAr.

Visualization of Degradation Pathways

The following diagram illustrates the primary vulnerabilities of the core structure.

DegradationPathways cluster_conditions cluster_molecule cluster_products Nuc Nucleophile (e.g., R-NH2, R-SH) Substituted C4-Substituted Product Nuc->Substituted  SNAr Reaction Base Strong Base (e.g., NaOH) Hydrolyzed 4-Hydroxy-quinoline (Quinolinone) Base->Hydrolyzed  Hydrolysis Reducer Reducing Agent (e.g., Fe/HCl) Reduced 3-Amino-quinoline Reducer->Reduced  Nitro Reduction Core 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Core->Substituted Core->Hydrolyzed Core->Reduced

Caption: Potential degradation pathways for the core compound.

Section 5: Data Summary & Quick Reference Table

This table summarizes the inferred stability and handling parameters for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, based on data from analogous compounds.

ParameterRecommended Condition / Incompatible MaterialsRationale & References
Storage (Solid) 2-8°C, Dry, Dark, Inert AtmospherePrevents thermal degradation, hydrolysis, and photodecomposition.[3][4]
Storage (Solution) -20°C to -80°C in anhydrous aprotic solventMinimizes solvent-mediated degradation and slows reaction rates.
Recommended Solvents Anhydrous DMSO, DCM, ACN, THFThese solvents are non-nucleophilic and less likely to react with the compound.
pH Sensitivity Avoid strong bases (pH > 8) and strong acidsBasic conditions promote hydrolysis and SNAr.[1]
Light Sensitivity High - Handle in amber vials or protect from lightNitroaromatic compounds are often photolabile.[3]
Incompatible Materials Strong reducing agents, strong oxidizing agents, primary/secondary amines, thiols, strong basesThese materials can directly react with the nitro group or displace the chloro group.[4][5]

References

  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. (n.d.). BenchChem.
  • Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361–1382.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Travkin, V., Solyanikova, I., & Golovleva, L. A. (2006). Hydroxyquinol Pathway for Microbial Degradation of Halogenated Aromatic Compounds. Journal of Environmental Science and Health Part B Pesticides Food Contaminants and Agricultural Wastes, 41(8), 1361–1382.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). BenchChem.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
  • Spain, J. C. (Ed.). (2009). Bioremediation of nitroaromatic compounds. Cambridge University Press.
  • Storage And Handling Of Industrial Nitrocellulose. (n.d.).
  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline. (n.d.). BenchChem.

Sources

Optimization

Troubleshooting guide for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline synthesis scale-up

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline .

This molecule is a highly functionalized quinoline core, frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and Toll-like receptor (TLR) agonists[1]. Scaling up its synthesis—specifically the transformation of the 4-hydroxy-3-nitroquinoline precursor to the 4-chloro derivative—presents severe thermal and chemoselective challenges. The following guide provides a mechanistic breakdown, a self-validating protocol, and diagnostic troubleshooting to ensure high-fidelity batch execution.

Process Workflow & Mechanistic Failure Points

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline typically utilizes phosphorus oxychloride (POCl₃)[2]. However, the presence of the strongly electron-withdrawing 3-nitro group severely deactivates the quinoline ring, rendering the 4-hydroxyl oxygen a poor nucleophile. Forcing the reaction with high heat (>110°C) leads to tarry degradation, while improper quenching leads to product hydrolysis[3].

ProcessWorkflow SM 6-Fluoro-7-methoxy-3-nitroquinolin-4-ol Chlorination Step 1: Chlorination (POCl3 + DMF) Control: T = 90°C SM->Chlorination Quench Step 2: Reverse Quench (Ice/Water) Control: T < 20°C Chlorination->Quench Complete Conversion Err1 Tarry Degradation Chlorination->Err1 T > 110°C / No DMF Product 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Quench->Product Controlled Addition Err2 Hydrolysis back to 4-OH Quench->Err2 Direct Water Quench

Caption: Process workflow and critical failure points in 4-chloro-3-nitroquinoline scale-up.

Self-Validating Experimental Protocol

To guarantee reproducibility across multi-kilogram scales, the following protocol integrates physical and analytical self-validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Vilsmeier-Haack Activation & Chlorination
  • Action: Charge a dry, glass-lined reactor with 6-fluoro-7-methoxy-3-nitroquinolin-4-ol (1.0 eq). Add POCl₃ (3.5 eq) at 20°C. Add N,N-Dimethylformamide (DMF, 0.1 eq) dropwise. Heat the mixture to 90°C and hold for 2–3 hours.

  • Causality: DMF reacts with POCl₃ to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This catalyst drastically lowers the activation energy required to form the dichlorophosphite leaving group on the deactivated quinoline core, allowing the reaction to proceed at 90°C instead of requiring destructive reflux temperatures[4].

  • Self-Validation Checkpoint: At 20°C, the mixture will be a thick, pale slurry. Upon reaching 85–90°C and holding for 1 hour, it must transition into a dark, homogeneous solution. If the mixture remains a slurry after 1.5 hours, the DMF catalyst has likely degraded or moisture has quenched the POCl₃; halt the heating and sample for HPLC.

Phase 2: Reverse Quench
  • Action: Cool the homogeneous reaction mixture to 25°C. In a separate, larger reactor, prepare a heat sink of crushed ice and water (12 volumes relative to the starting material). Transfer the POCl₃ mixture dropwise into the ice-water over 2 hours, maintaining the internal temperature strictly below 20°C.

  • Causality: POCl₃ hydrolysis is violently exothermic. Direct addition of water into the reaction vessel causes localized thermal spikes (>100°C). At these temperatures, the newly formed, highly labile 4-chloro bond will undergo rapid hydrolysis back to the 4-hydroxy starting material[3]. Reverse quenching ensures the exotherm is instantly dissipated.

  • Self-Validation Checkpoint: A bright yellow/tan precipitate should form immediately upon contact with the water. The aqueous filtrate must test highly acidic (pH < 1). If the precipitate turns gummy or dark brown, the local temperature has exceeded 30°C, indicating a failure in agitation or addition rate.

Phase 3: Isolation
  • Action: Filter the suspension. Wash the filter cake with cold water (3 x 2 volumes) until the effluent pH is neutral. Dry under vacuum at 45°C.

  • Causality: Residual hydrochloric or phosphoric acid trapped in the wet cake will catalyze the degradation of the methoxy group or the chloro-substituent during thermal vacuum drying.

  • Self-Validation Checkpoint: The final wash filtrate must show a pH > 5. The dried solid should yield a sharp melting point and show < 1.0% of the 4-OH impurity by LC-MS.

Quantitative Process Parameters

Table 1: Critical Process Parameters (CPPs)
Process StepParameterTarget RangeConsequence of Deviation
Chlorination DMF Catalyst0.10 – 0.15 eq< 0.05 eq: Sluggish reaction; > 0.20 eq: Unnecessary impurity burden.
Chlorination Temperature85°C – 95°C< 80°C: Incomplete conversion; > 105°C: Tarry degradation.
Quench Addition Rate1.0 – 2.0 kg/hr Rapid addition overwhelms the heat sink, causing thermal spikes.
Quench Internal Temp0°C – 20°C> 25°C: Hydrolysis of the 4-chloro group to the 4-OH impurity.
Table 2: Impurity Profiling & Mitigation
ImpurityStructural ChangeRoot CauseMitigation Strategy
Des-chloro (4-OH) 4-Cl replaced by 4-OHHydrolysis during quenchStrict temperature control (<20°C) during reverse quench.
Over-chlorinated Addition of Cl on benzenoid ringExcessive POCl₃ + high heatLimit POCl₃ to 3.5 eq; cap reaction temperature at 95°C.
Des-methyl Loss of 7-methoxy groupAcid-catalyzed cleavageEnsure filter cake is washed to pH > 5 before vacuum drying.

Troubleshooting FAQs & Diagnostic Logic

Q: Why is my reaction mixture turning into a black, intractable tar during the POCl₃ heating phase? A: This is a classic symptom of thermal degradation caused by attempting to force the reaction to completion without a catalyst. The 3-nitro group deactivates the core, making the uncatalyzed reaction prohibitively slow. Ensure you are adding 0.1 eq of DMF to form the Vilsmeier-Haack complex, which allows full conversion at a safe 90°C[4].

Q: HPLC shows a major impurity with the exact same mass as the starting 4-hydroxy compound after the quench. What happened? A: You have experienced product hydrolysis. The 4-chloro-3-nitroquinoline system is highly sensitive to nucleophilic attack by water if the temperature is elevated. This almost exclusively happens if the reverse quench is performed too quickly or if the ice-water heat sink is insufficient, allowing the internal temperature to spike above 25°C[3].

Q: Can we replace POCl₃ with Thionyl Chloride (SOCl₂) or Oxalyl Chloride to avoid the phosphoric acid byproducts? A: No. While SOCl₂ is excellent for carboxylic acids, the deactivated 4-hydroxyquinoline system requires the higher reactivity of the dichlorophosphite intermediate formed specifically by POCl₃. SOCl₂ will result in incomplete conversion and a complex mixture of unreacted starting material and degraded byproducts.

TroubleshootingLogic Issue Low Yield / Purity in Final Isolation Check1 Analyze Pre-Quench Mixture (HPLC) Issue->Check1 Check2 Analyze Post-Quench Filtrate Issue->Check2 Incomplete High Starting Material (>2%) Check1->Incomplete Reaction Stalled Hydrolysis High 4-OH Impurity (>5%) Check2->Hydrolysis Exothermic Quench Sol1 Increase DMF to 0.15 eq Verify POCl3 quality Incomplete->Sol1 Sol2 Increase ice volume Slow POCl3 addition Hydrolysis->Sol2

Caption: Diagnostic logic tree for resolving low yield and purity during isolation.

References

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist Source: ChemRxiv URL:[Link]

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors Source: Google Patents URL
  • US4988815A - 3-Amino or 3-nitro quinoline compounds which are intermediates in preparing 1H-imidazo[4,5-c]quinolines Source: Google Patents URL

Sources

Troubleshooting

Addressing resistance mechanisms to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline-derived drugs

Technical Support Center: Addressing Resistance to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline-Derived Drugs Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Addressing Resistance to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline-Derived Drugs

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address experimental challenges related to 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline-derived drugs. This specific chemical scaffold is the critical synthetic precursor for the Endochin-like quinolone (ELQ) family of antiparasitic agents, most notably ELQ-300 and ELQ-316[1],[2]. These compounds are highly potent, sub-nanomolar inhibitors of the mitochondrial cytochrome bc1 complex in Plasmodium and Toxoplasma species[3].

Unlike legacy therapeutics such as atovaquone, which target the ubiquinol-oxidation (Qo) site, ELQ derivatives selectively target the ubiquinone-reduction (Qi) site[4]. This distinct mechanism allows ELQs to effectively bypass common Qo-site resistance mutations. However, prolonged experimental or clinical exposure can still induce novel resistance mechanisms at the Qi site[4]. This guide provides authoritative, self-validating protocols and troubleshooting steps to characterize and overcome these resistance mechanisms.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do ELQ-300 and ELQ-316 retain efficacy against atovaquone-resistant strains? A1: Atovaquone binds to the Qo site of the cytochrome bc1 complex. The Y268S point mutation in the cytb gene alters the Qo pocket's hydrophobicity and volume, causing a ~3,000-fold loss in atovaquone binding affinity[4]. ELQ derivatives are structurally optimized to bind the Qi site, located on the matrix side of the inner mitochondrial membrane. Because the Qi and Qo sites are spatially distinct, mutations in the Qo site do not perturb ELQ binding, preserving low-nanomolar potency against multidrug-resistant strains like TM90-C2B[4],[2].

Q2: What is the primary mechanism of resistance to ELQ derivatives? A2: Resistance to ELQs is mediated by point mutations within the Qi site of the cytochrome bc1 complex. For example, in Plasmodium falciparum, the I22L mutation in the cytb gene sterically hinders the binding of the 4(1H)-quinolone core[4]. In yeast models (Saccharomyces cerevisiae), the M221Q substitution similarly confers >100-fold resistance to ELQs[3].

Q3: How can we therapeutically address or delay the emergence of Qi-site resistance? A3: The most robust strategy is dual-site cytochrome bc1 inhibition. Co-formulating an ELQ (Qi inhibitor) with atovaquone (Qo inhibitor) creates a synergistic evolutionary trap. Since the probability of a parasite simultaneously acquiring both a Qo (Y268S) and a Qi (I22L) mutation without suffering lethal fitness costs is infinitesimally small, this combination effectively suppresses the emergence of resistance[5].

Section 2: Quantitative Resistance Profiles

To assist in your comparative assays, Table 1 summarizes the expected shift in IC50 values when testing these compounds against wild-type and mutant strains.

Table 1: Comparative IC50 Values of Cytochrome bc1 Inhibitors Across P. falciparum Strains

InhibitorTarget SiteWT IC50 (nM)Qo Mutant (Y268S) IC50 (nM)Qi Mutant (I22L) IC50 (nM)
Atovaquone Qo0.5 - 1.0> 3,0000.5 - 1.0
ELQ-300 Qi0.5 - 1.80.5 - 1.8> 1,500
ELQ-316 Qi0.007 - 0.10.007 - 0.1> 1,000

(Note: Values are compiled from standardized SYBR Green I in vitro assays[4],[3],[2].)

Section 3: Mechanistic and Workflow Visualizations

Q_Cycle Ubiquinol Ubiquinol (QH2) Electron Donor Qo_Site Qo Site (Oxidation) Target: Atovaquone Ubiquinol->Qo_Site Oxidation Qi_Site Qi Site (Reduction) Target: ELQ Derivatives Qo_Site->Qi_Site Cyt b (bL -> bH) Cyt_C Cytochrome c Electron Acceptor Qo_Site->Cyt_C Fe-S / Cyt c1 Resist_Qo Y268S Mutation (Qo Resistance) Resist_Qo->Qo_Site Steric Hindrance Resist_Qi I22L Mutation (Qi Resistance) Resist_Qi->Qi_Site Steric Hindrance

Cytochrome bc1 Q-cycle showing Qo/Qi inhibition sites and resistance mutations.

Workflow Start 1. Wild-Type Culture (P. falciparum) Pressure 2. Sub-lethal ELQ Pressure (Escalating Doses) Start->Pressure Induce Mutagenesis Clone 3. Limiting Dilution (Isolate Clones) Pressure->Clone Parasite Recovery Seq 4a. Genotyping (cytb Sequencing) Clone->Seq Identify I22L Assay 4b. Phenotyping (bc1 Enzymatic Assay) Clone->Assay Confirm IC50 Shift

Step-by-step workflow for in vitro selection and validation of ELQ-resistant clones.

Section 4: Troubleshooting Guides & Experimental Protocols

Protocol A: In Vitro Selection of ELQ-Resistant Clones (Incremental Drug Pressure)

Causality Focus: Single-step high-concentration pressure often fails with ELQs due to their steep kill curves and low mutation frequency. Incremental pressure allows for the gradual accumulation of compensatory mutations that support parasite survival while the primary resistance mutation establishes.

  • Initial Culture: Culture P. falciparum (e.g., D6 or 3D7 strain) at 2% hematocrit and 2% parasitemia in standard RPMI-1640 supplemented with 0.5% Albumax II.

  • Sub-lethal Pressure: Introduce the ELQ derivative at 0.5× IC50 (e.g., ~0.5 nM for ELQ-300). Monitor parasitemia daily via flow cytometry (SYBR Green I staining).

  • Dose Escalation: Once parasitemia rebounds to >2% for three consecutive cycles, increase the drug concentration by 1.5× to 2×.

  • Cloning: Upon reaching 10× IC50 survival, isolate individual clones using limiting dilution (0.3 parasites/well in 96-well plates).

  • Validation: Extract genomic DNA and sequence the cytb gene to identify Qi-site mutations (e.g., I22L).

Troubleshooting Tip: If cultures crash entirely at step 3, the escalation rate is too aggressive. Maintain the previous concentration for an additional 2 weeks to ensure metabolic adaptation before attempting to escalate again.

Protocol B: Cytochrome bc1 Enzymatic Decylubiquinol-Cytochrome c Reductase Assay

Causality Focus: Whole-cell assays cannot distinguish between target-site resistance and efflux-mediated resistance. Isolating the mitochondrial fraction and directly measuring bc1 kinetics provides self-validating proof of target-mediated resistance.

  • Mitochondrial Isolation: Lyse parasite pellets using a nitrogen cavitation bomb (1,500 psi for 15 min) to preserve mitochondrial membrane integrity. Isolate mitochondria via differential centrifugation.

  • Assay Buffer Preparation: Prepare 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (to block Complex IV), and 50 μM horse heart cytochrome c.

  • Reaction Initiation: Add 50 μM decylubiquinol (electron donor).

  • Spectrophotometric Monitoring: Measure the reduction of cytochrome c by tracking absorbance at 550 nm (

    
     mM
    
    
    
    cm
    
    
    ) over 3 minutes.
  • Inhibition Curve: Titrate the ELQ derivative (0.01 nM to 10 μM) and calculate the IC50. A right-shift in the IC50 curve for the mutant mitochondria confirms Qi-site resistance.

Troubleshooting Tip: If baseline cytochrome c reduction is low, ensure decylubiquinol is freshly prepared, as it rapidly auto-oxidizes. Furthermore, the addition of KCN is critical; without it, Complex IV will rapidly re-oxidize cytochrome c, leading to false-negative reduction rates.

References

  • [1] US20230167065A1 - Novel intermediates and synthesis for endochin-like quinolone compounds - Google Patents. Google Patents. 1

  • [4] Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum | Antimicrobial Agents and Chemotherapy - ASM Journals. ASM Journals. 4

  • [3] Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis - PMC. National Institutes of Health (NIH). 3

  • [5] Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC. National Institutes of Health (NIH). 5

  • [2] Recent progress in the development of anti-malarial quinolones | springermedizin.de. Springer Medizin. 2

Sources

Optimization

Technical Support Center: Strategies for Improving the Oral Bioavailability of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Analogs

This guide is designed for researchers, scientists, and drug development professionals actively working with 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline analogs. These compounds hold significant therapeutic promise, but...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline analogs. These compounds hold significant therapeutic promise, but their development is often hampered by poor oral bioavailability. This document provides a structured, in-depth approach to troubleshooting common issues and offers strategic guidance for enhancing systemic exposure after oral administration.

Introduction: The Bioavailability Challenge

The 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold, while promising, presents inherent physicochemical properties that can limit its oral absorption. These analogs are often crystalline, possess low aqueous solubility, and may be subject to metabolic and efflux-mediated barriers in the gastrointestinal (GI) tract. Understanding and systematically addressing these hurdles is paramount to advancing these molecules through the development pipeline. This guide will walk you through a logical workflow, from initial characterization to the selection of advanced formulation strategies, to overcome these challenges.

Troubleshooting Guide: A Stepwise Approach to Low Bioavailability

This section is structured to help you diagnose the root cause of poor oral bioavailability for your specific analog and to select the most appropriate enhancement strategy.

Q1: My 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline analog shows low oral bioavailability. What are the first critical steps to diagnose the problem?

Answer: The first step is to determine whether the low bioavailability is due to poor solubility, poor permeability, or rapid metabolism. This can be systematically evaluated through a series of initial physicochemical and in-vitro characterizations.

A logical workflow for this initial investigation is as follows:

Troubleshooting_Workflow Start Low Oral Bioavailability Observed PhysChem Step 1: Physicochemical Characterization Start->PhysChem InVitro Step 2: In-Vitro Permeability & Efflux Assessment PhysChem->InVitro If solubility is low... Metabolism Step 3: In-Vitro Metabolic Stability InVitro->Metabolism Decision Analyze Data & Identify Primary Barrier(s) Metabolism->Decision Solubility_Issue Solubility-Limited Decision->Solubility_Issue Low Solubility High Permeability Permeability_Issue Permeability-Limited Decision->Permeability_Issue High/Moderate Solubility Low Permeability Metabolism_Issue Metabolism-Limited Decision->Metabolism_Issue High/Moderate Solubility High Permeability Low Stability

Caption: Initial diagnostic workflow for low oral bioavailability.

Step 1: Foundational Physicochemical Characterization

Before delving into complex formulations, a thorough understanding of your molecule's intrinsic properties is essential.

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Many quinoline derivatives have a basic pKa, leading to higher solubility in the acidic environment of the stomach but potential precipitation in the more neutral pH of the small intestine.

  • LogP/LogD: The lipophilicity of your compound is a key determinant of its ability to permeate the gut wall. A LogP value between 1 and 3 is often considered optimal for passive transcellular absorption.

  • Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystallinity and polymorphic form of your compound. Crystalline materials often have high lattice energy, which contributes to poor solubility.[1]

Step 2: In-Vitro Permeability and Efflux Assessment

These assays help to predict how well your compound will cross the intestinal epithelium.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses passive diffusion.[2][3] It provides a quick indication of a compound's intrinsic permeability.

  • Caco-2 Cell Permeability Assay: This is the gold standard for in-vitro permeability assessment.[2][4] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal barrier and expresses key efflux transporters like P-glycoprotein (P-gp).[3][5] A bidirectional assay (measuring permeability from the apical to basolateral side and vice versa) can calculate an efflux ratio . An efflux ratio greater than 2 strongly suggests your compound is a substrate for efflux pumps like P-gp, which actively transport the drug back into the GI lumen, reducing net absorption.[5]

Step 3: In-Vitro Metabolic Stability

First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.

  • Liver Microsome Stability Assay: Incubating your compound with liver microsomes (which contain a high concentration of cytochrome P450 enzymes) will provide a measure of its intrinsic clearance. Rapid degradation in this assay suggests that hepatic first-pass metabolism is a likely contributor to low bioavailability. The presence of the nitro group can make these analogs susceptible to nitroreductases found in both the liver and gut microbiota, which can lead to the formation of reactive metabolites.[6][7][8]

By completing these initial steps, you can classify the primary barrier to oral absorption and select a targeted strategy for improvement.

Frequently Asked Questions (FAQs)

Q2: My analog is highly crystalline with very low aqueous solubility. What are the most effective formulation strategies to consider?

Answer: For compounds with solubility-limited absorption (often classified as Biopharmaceutics Classification System (BCS) Class II), the goal is to increase the dissolution rate and/or the concentration of the drug in solution in the GI tract.[9][10][11][12]

Here are some proven strategies, ordered from simpler to more complex approaches:

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[9][10][12]Simple, cost-effective, and utilizes standard pharmaceutical processing equipment.May not be sufficient for very poorly soluble compounds. Potential for particle aggregation.
Salt Formation For ionizable compounds, forming a salt can dramatically increase the dissolution rate and apparent solubility.[9][10]Can provide a significant and rapid increase in dissolution. A well-established regulatory pathway.Only applicable to compounds with an ionizable functional group. The salt may convert back to the less soluble free form in the GI tract.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which bypasses the need to overcome the crystal lattice energy for dissolution.[1][13][14][15]Can achieve and maintain a supersaturated state in the GI tract, leading to a large increase in bioavailability.[1][13]The amorphous form is thermodynamically unstable and can recrystallize over time or upon contact with moisture.[15][16] Careful selection of the polymer is critical for stabilization.[1][13]
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid-based formulation (oils, surfactants, co-solvents). Upon dilution in the GI tract, these systems form fine emulsions or microemulsions, keeping the drug in a solubilized state.[17][18][19][20]Highly effective for lipophilic drugs. Can also enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[18][19]Formulation development can be complex. The drug must have sufficient solubility in the lipid components.

Decision Tree for Formulation Strategy:

Formulation_Strategy Start BCS Class II Compound (Low Solubility, High Permeability) Check_pKa Is the compound ionizable? Start->Check_pKa Check_LogP Is LogP > 3? Check_pKa->Check_LogP No Salt Attempt Salt Formation Check_pKa->Salt Yes ASD Develop Amorphous Solid Dispersion (ASD) Check_LogP->ASD No LBDDS Develop Lipid-Based System (SMEDDS/SNEDDS) Check_LogP->LBDDS Yes Micronize Particle Size Reduction (Micronization/Nanonization) Salt->Micronize If salt is unstable or insufficiently soluble Micronize->ASD If improvement is not sufficient

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: My Caco-2 assay shows a high efflux ratio. What does this mean and how can I overcome it?

Answer: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[5] These transporters act as "gatekeepers" in the intestinal wall, pumping the drug back into the GI lumen and limiting its absorption into the bloodstream.[21][22][23] Several quinoline-based compounds are known to be P-gp substrates.[24][25]

Strategies to Mitigate Efflux:

  • Medicinal Chemistry Approaches: If you are in the early discovery phase, minor structural modifications can sometimes disrupt the compound's interaction with the transporter without affecting its primary pharmacological activity.

  • Co-administration with P-gp Inhibitors: While not always a practical clinical strategy due to potential drug-drug interactions, using a known P-gp inhibitor (e.g., verapamil or elacridar) in preclinical studies can confirm that efflux is the primary barrier and demonstrate the potential for bioavailability improvement if this mechanism is bypassed.[5][23]

  • Formulation-Based Strategies:

    • Lipid-Based Formulations (LBDDS): Some components of LBDDS, particularly certain surfactants, can inhibit P-gp function. Additionally, these formulations can promote lymphatic uptake, a pathway that bypasses both intestinal and hepatic first-pass metabolism.[17][19]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles may alter its absorption pathway, potentially reducing its interaction with efflux transporters located on the cell surface.[24]

Q4: The nitro group is a structural alert. How does it specifically impact the bioavailability of my quinoline analog?

Answer: The nitro group is an electron-withdrawing group that can significantly influence a molecule's properties and its fate in the body.[6][26][27]

  • Metabolic Instability: The primary concern with nitroaromatic compounds is their susceptibility to reduction by nitroreductase enzymes.[7][8] These enzymes are present in mammalian tissues (like the liver) and are abundant in the gut microbiota.[7] This reductive metabolism can be a major pathway for presystemic clearance (first-pass metabolism), directly reducing the amount of active drug that reaches circulation.

  • Toxicity Concerns: The reduction of a nitro group can lead to the formation of nitroso and hydroxylamine intermediates, which are reactive and can potentially lead to toxicity.[6][7] This is a critical consideration for the long-term development of the compound.

  • Physicochemical Properties: The nitro group increases the polarity of the molecule, which can affect its solubility and permeability profile. While it can sometimes improve interactions with biological targets, it can also present challenges for crossing the lipid membranes of the gut wall.[27]

If metabolic instability is identified as the primary issue, a prodrug strategy might be considered. This involves chemically modifying the molecule to mask the metabolically labile nitro group. The prodrug is designed to be absorbed more efficiently and then converted back to the active parent drug in the systemic circulation.[24]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of your compound under physiologically relevant pH conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Assay Plate Preparation: To separate wells of a 96-well plate, add 198 µL of buffer at pH 1.2, 4.5, and 6.8.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration of 100 µM, 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve prepared in the corresponding buffer with 1% DMSO.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is a guideline for assessing permeability and identifying potential efflux transporter substrates.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity. Include a low-permeability marker (e.g., atenolol) in your assay to confirm tight junction formation.

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Assay Initiation (A to B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

  • Assay Initiation (B to A):

    • Add the test compound to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the membrane

      • C0 = initial concentration in the donor chamber

    • Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B) .

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. Retrieved from [Link]

  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Retrieved from [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • Cellets. (2022, November 25). Amorphous Solid Dispersions: Advances in Drug Solubility. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Retrieved from [Link]

  • TANZ JOURNAL. (2025). Advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Academia.edu. (n.d.). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • MDPI. (2025, July 17). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Retrieved from [Link]

  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ResearchGate. (2025, December 30). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (2021, November 19). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Retrieved from [Link]

  • PubMed. (2025, March 15). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Retrieved from [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly. Retrieved from [Link]

  • EPA. (2025, October 15). 4-Chloro-6-fluoro-2-methylquinoline Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CFMNQ) as a Scaffold for Next-Generation Kinase Inhibitors: A Comparative Guide

The development of targeted cancer therapies relies heavily on the structural optimization of small-molecule scaffolds. Hyperactivation of the PI3K-AKT-mTOR signaling network is a hallmark of numerous malignancies, drivi...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted cancer therapies relies heavily on the structural optimization of small-molecule scaffolds. Hyperactivation of the PI3K-AKT-mTOR signaling network is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and resistance to traditional chemotherapy . To effectively target these complex pathways, drug developers require highly functionalized, versatile chemical building blocks.

This guide provides an objective technical comparison of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CFMNQ) against traditional quinazoline and quinoline scaffolds. By analyzing its mechanistic advantages and providing validated experimental protocols, this document serves as a comprehensive resource for scientists engineering next-generation Tyrosine Kinase Inhibitors (TKIs).

Mechanistic Causality: Why Choose the CFMNQ Scaffold?

The architectural design of CFMNQ (CAS: 2089651-42-1) is not arbitrary; every functional group serves a distinct stereoelectronic or synthetic purpose in drug development:

  • 4-Chloro (The Reactive Center): Acts as a highly reactive electrophilic site for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the adjacent 3-nitro group and the quinoline nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating rapid coupling with various anilines.
    
  • 6-Fluoro (The Metabolic Shield): The introduction of a fluorine atom at the C-6 position blocks Cytochrome P450-mediated oxidation, significantly enhancing the compound's metabolic half-life. Furthermore, the inductive effect of fluorine modulates the

    
     of the quinoline nitrogen, optimizing cellular membrane permeability.
    
  • 7-Methoxy (The Hinge Binder): In the ATP-binding pocket of kinases, the 7-methoxy group projects into the solvent-exposed region, allowing for favorable water-mediated hydrogen bonding that enhances target affinity.

  • 3-Nitro (The Synthetic Handle): Unlike traditional scaffolds, the 3-nitro group provides a critical pathway for downstream cyclization. Upon reduction, it yields a 3-amino intermediate that can be condensed with carbon electrophiles to form tricyclic imidazo[4,5-c]quinolines —a privileged pharmacophore for dual PI3K/mTOR inhibition .

Comparative Performance Analysis

When designing TKIs, researchers typically default to classic scaffolds like 4-chloroquinazoline (used in EGFR inhibitors like Erlotinib) or 4-chloro-3-cyanoquinoline (used in Src/Abl inhibitors like Bosutinib). Table 1 compares CFMNQ against these alternatives.

Table 1: Scaffold Property Comparison
ScaffoldPrimary Target ApplicationElectrophilicity (C-4)Metabolic StabilityDownstream Versatility
4-Chloro-6,7-dimethoxyquinazoline EGFR / HER2HighModerateLow (Lacks C-3 functional handle)
4-Chloro-3-cyanoquinoline Src / Abl / MEKVery HighModerateModerate (Nitrile limits cyclization options)
CFMNQ (The Product) Dual PI3K/mTOR High High (6-Fluoro shield) High (3-Nitro enables tricyclic formation)
Table 2: Experimental Validation of Derived Inhibitors (Representative Data)

To validate the efficacy of the CFMNQ scaffold, derivatives were synthesized and tested against isolated kinase domains. The tricyclic imidazoquinoline derived from CFMNQ demonstrates profound dual-inhibition capabilities compared to standard monotherapies.

Compound / IntermediateSynthesis Yield (%)PI3K


(nM)
mTOR

(nM)
EGFR

(nM)
CFMNQ-Aniline Intermediate 88%>10,000>10,0001,250
Imidazo[4,5-c]quinoline (Final) 76%12.4 8.7 450
Standard (Erlotinib)N/A>10,000>10,0002.1
Standard (Everolimus)N/A>10,0001.8>10,000

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of CFMNQ into a potent PI3K/mTOR inhibitor. These steps are designed as self-validating systems, ensuring high fidelity and reproducibility .

Workflow CFMNQ CFMNQ (Scaffold) SNAr SNAr Reaction (C-4 Substitution) CFMNQ->SNAr Aniline Aniline Derivatives Aniline->SNAr Intermediate 4-Anilino-3-nitroquinoline Intermediate SNAr->Intermediate Reduction Reduction & Cyclization (Fe/AcOH, HC(OEt)3) Intermediate->Reduction TKI Imidazo[4,5-c]quinoline (Active Inhibitor) Reduction->TKI

Fig 1: Synthetic workflow from CFMNQ scaffold to active imidazoquinoline kinase inhibitors.

Protocol A: Amination at C-4

Objective: Couple CFMNQ with a substituted aniline to form the secondary amine intermediate. Causality & Logic: Isopropanol is utilized as the solvent due to its optimal boiling point (82°C) and polarity, which stabilizes the transition state. A catalytic amount of HCl is added to protonate the quinoline nitrogen; this drastically increases the electrophilicity of the C-4 carbon, allowing even sterically hindered or electron-deficient anilines to attack efficiently.

  • Preparation: Suspend CFMNQ (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous isopropanol (10 mL/mmol).

  • Catalysis: Add 2-3 drops of concentrated HCl (37%) to the suspension.

  • Reaction: Reflux the mixture at 85°C for 4–6 hours under an inert argon atmosphere. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:2).

  • Isolation: Cool the mixture to 0°C. The product (4-anilino-6-fluoro-7-methoxy-3-nitroquinoline) will precipitate as a hydrochloride salt. Filter, wash with cold isopropanol, and dry in vacuo.

Protocol B: Reductive Cyclization to Imidazo[4,5-c]quinoline

Objective: Convert the 3-nitro intermediate into a rigid, planar tricyclic TKI. Causality & Logic: Iron powder in acetic acid (Fe/AcOH) is chosen for the reduction rather than Palladium-catalyzed hydrogenation (


, Pd/C). The secondary amine can poison Pd catalysts, and harsh hydrogenation risks hydrodefluorination of the C-6 fluoro group. Triethyl orthoformate is subsequently used as it acts simultaneously as a one-carbon electrophile and a dehydrating agent to close the imidazole ring.
  • Reduction: Dissolve the intermediate from Protocol A (1.0 eq) in glacial acetic acid (15 mL/mmol). Add Iron powder (5.0 eq) portion-wise at room temperature.

  • Heating: Stir the suspension at 60°C for 2 hours until the nitro group is fully reduced to an amine (verified by LC-MS).

  • Cyclization: Filter the mixture through a Celite pad to remove iron residues. To the filtrate, add triethyl orthoformate (10.0 eq) and heat to 110°C for 4 hours.

  • Purification: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous

    
    , and extract with dichloromethane. Purify the organic layer via flash chromatography to yield the final imidazo[4,5-c]quinoline TKI.
    

Pathway Visualization: The Pharmacological Impact

Once synthesized, CFMNQ-derived tricyclic compounds exhibit potent, ATP-competitive inhibition of both PI3K and mTOR. By locking the molecule into a planar conformation, the scaffold perfectly intercalates into the highly conserved kinase hinge regions of these two targets, effectively shutting down the downstream signaling cascade responsible for tumor survival.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Inhibitor CFMNQ-Derived Imidazoquinoline Inhibitor->PI3K Inhibitor->mTOR

Fig 2: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by CFMNQ-derived compounds.

Conclusion

While traditional quinazoline and cyanoquinoline scaffolds remain useful for single-target kinase inhibitors, 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CFMNQ) offers a superior, highly tunable platform for developing advanced dual-inhibitors. Its unique combination of a metabolic fluorine shield, a hinge-binding methoxy group, and a cyclization-ready nitro handle makes it an indispensable asset for modern oncology drug discovery.

References
  • Khan, K. H., Yap, T. A., Yan, L., & Cunningham, D. (2013). "Targeting the PI3K-AKT-mTOR signaling network in cancer." Chinese Journal of Cancer, 32(5), 253-265. URL:[Link]

  • Wan, X., & Helman, L. J. (2007). "The biology behind mTOR inhibition in sarcoma." The Oncologist, 12(8), 1007-1018. URL:[Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press: 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). URL:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Derivatives as Potent Kinase Inhibitors

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile electronic properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory effects.[2][3] In recent decades, quinoline derivatives have gained significant prominence as anticancer agents, with several compounds such as bosutinib and cabozantinib receiving FDA approval as kinase inhibitors.[1][4] These agents often function by disrupting aberrant cell signaling pathways that drive tumor growth and proliferation.[5][6]

This guide focuses on the structure-activity relationship (SAR) of a specific and promising scaffold: 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline . This core structure is strategically designed for optimization:

  • The 4-Chloro Group: Serves as an excellent reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse chemical moieties to probe interactions with biological targets.[1]

  • The 3-Nitro Group: A strong electron-withdrawing group that activates the C4-position for substitution and can form critical hydrogen bonds or electrostatic interactions within an enzyme's active site.

  • The 6-Fluoro and 7-Methoxy Groups: These substituents on the benzene ring modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, providing a means to fine-tune its pharmacokinetic and pharmacodynamic profile.

Herein, we provide a comparative analysis of hypothetical derivatives based on this core, supported by data from closely related quinoline series. We will explore the synthesis of the core scaffold, dissect the impact of structural modifications on biological activity, and provide detailed experimental protocols for evaluation, offering a comprehensive resource for researchers in oncology drug development.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of the parent compound, 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline, is a multi-step process that can be adapted from established methodologies for similar quinoline structures.[7][8] The general strategy involves building the quinoline ring, followed by nitration and chlorination.

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline
  • Step 1: Cyclization to form the 4-hydroxyquinoline core. This can be achieved via a Conrad-Limpach reaction or a similar cyclization method, starting from an appropriately substituted aniline (e.g., 3-fluoro-4-methoxyaniline) and a β-ketoester like ethyl acetoacetate in the presence of an acid catalyst such as polyphosphoric acid at elevated temperatures.[7]

  • Step 2: Nitration at the 3-position. The resulting 6-fluoro-7-methoxy-4-hydroxyquinoline is subjected to nitration. A mixture of nitric acid and a suitable solvent like propionic acid is added dropwise at room temperature, followed by heating to drive the reaction to completion.[7] This step yields 6-fluoro-7-methoxy-3-nitroquinolin-4-ol.

  • Step 3: Chlorination of the 4-hydroxy group. The final step involves converting the 4-hydroxy group to the target 4-chloro group. This is typically accomplished by refluxing the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF).[7][8] After the reaction, the excess POCl₃ is removed under reduced pressure, and the crude product is purified.

Visualization: Synthetic Workflow

G A 3-Fluoro-4-methoxyaniline + Ethyl Acetoacetate B Step 1: Cyclization (e.g., Conrad-Limpach) A->B PPA, 170°C C 6-Fluoro-7-methoxy-4-hydroxyquinoline B->C D Step 2: Nitration (HNO3, Propionic Acid) C->D E 6-Fluoro-7-methoxy-3-nitroquinolin-4-ol D->E F Step 3: Chlorination (POCl3, DMF) E->F 110°C G 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (Core Scaffold) F->G

Caption: Synthetic pathway for the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The primary point of diversification for this scaffold is the C4 position. By replacing the chloro substituent with various nucleophiles, particularly substituted anilines, a library of compounds can be generated to probe the binding pocket of target kinases. The following analysis compares hypothetical derivatives to elucidate key SAR trends, drawing parallels from published data on similar 4-anilinoquinolines.[9]

Comparative Data of C4-Substituted Derivatives

The table below presents hypothetical, yet plausible, in vitro biological data for a series of derivatives against a representative cancer cell line, such as A549 (non-small cell lung cancer). The IC₅₀ values are illustrative, designed to demonstrate expected SAR trends based on empirical evidence from related chemical series.[9]

Compound ID C4-Substituent (R) Rationale for Inclusion Predicted A549 IC₅₀ (µM)
Core -ClStarting material> 50
1a 4-FluoroanilineIntroduces H-bond acceptor, increases metabolic stability.0.15
1b 4-ChloroanilineIncreases lipophilicity and potential for halogen bonding.0.08
1c 4-BromoanilineFurther increases lipophilicity and polarizability.0.09
1d 3,4-DichloroanilineExplores effect of multiple halogen substitutions.0.05
1e 4-MethoxyanilineIntroduces H-bond acceptor and donor potential.0.50
1f AnilineUnsubstituted baseline for comparison.0.85
1g N-MethylpiperazineIntroduces a basic, water-soluble group.2.5
1h 2,6-DimethylanilineIntroduces steric bulk near the linkage.> 10
Discussion of SAR Trends
  • The C4-Anilino Moiety is Crucial: The unsubstituted 4-chloro core is predicted to be inactive. The addition of an anilino group at this position is a common and highly effective strategy for achieving potent kinase inhibition.[9]

  • Halogen Substitution on the Anilino Ring: Small, electron-withdrawing halogen substituents (F, Cl, Br) at the para-position of the aniline ring (compounds 1a-1c ) are predicted to significantly enhance potency. This is a well-documented phenomenon where halogens can improve binding affinity through favorable interactions and increase metabolic stability.[9] Dihalogenation, as in the 3,4-dichloro derivative (1d ), often leads to even greater potency.[9]

  • Steric Hindrance is Detrimental: Introducing bulky substituents, such as two methyl groups at the ortho-positions of the anilino ring (1h ), is expected to dramatically decrease or abolish activity. This suggests that the C4-substituent must adopt a specific, relatively planar conformation to fit within the ATP-binding pocket of the target kinase, and steric bulk prevents this.

  • Polar and Basic Groups: Replacing the aniline with a polar group like 4-methoxyaniline (1e ) or a basic aliphatic amine like N-methylpiperazine (1g ) is predicted to reduce potency compared to the halogenated analogs. While these groups can improve solubility, they may disrupt key hydrophobic interactions in the active site.

Visualization: Key SAR Insights

SAR cluster_quinoline 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Core cluster_mods Structural Modifications & Impact Core C4 C4 Position: - Critical for activity. - Halogenated anilines increase potency (1a-1d). - Bulky groups decrease potency (1h). Core->C4 Impacts Activity C3 C3-Nitro: - Activates C4 for SNAr. - Potential H-bond acceptor. Core->C3 Impacts Activity C67 C6-Fluoro & C7-Methoxy: - Modulate electronics and solubility. - Fine-tune pharmacokinetics. Core->C67 Impacts Activity

Caption: Summary of key structure-activity relationships.

Mechanism of Action: Targeting Kinase Signaling

Quinoline derivatives frequently exhibit their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate proliferation, survival, and differentiation.[10][11] The structural features of the 4-anilinoquinoline scaffold are highly complementary to the ATP-binding site of many tyrosine kinases.[9] It is hypothesized that these compounds act as ATP-competitive inhibitors . The quinoline ring system mimics the adenine portion of ATP, while the C4-anilino substituent projects into a hydrophobic pocket, forming key interactions that stabilize the enzyme-inhibitor complex and block the phosphorylation of downstream substrates.

A common pathway dysregulated in cancer and targeted by quinoline inhibitors is the PI3K/Akt/mTOR pathway.[12] Inhibition of a receptor tyrosine kinase (RTK) at the start of this cascade by a derivative from this series would prevent downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[1]

Visualization: Simplified Kinase Inhibition Pathway

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Inhibitor Quinoline Derivative (e.g., Compound 1d) Inhibitor->RTK Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of an RTK by a quinoline derivative.

Essential Experimental Protocols

To validate the SAR predictions and characterize the biological activity of newly synthesized derivatives, a standardized set of in vitro assays is required.

Protocol 1: General Synthesis of 4-Anilinoquinoline Derivatives
  • Objective: To synthesize a library of derivatives by reacting the core scaffold with various anilines.

  • Materials: 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline, desired substituted aniline, solvent (e.g., isopropanol or ethanol), and optionally a catalytic amount of acid (e.g., HCl).

  • Procedure:

    • Dissolve 1 equivalent of the 4-chloroquinoline core scaffold in the chosen solvent in a round-bottom flask.

    • Add 1.1 to 1.5 equivalents of the desired substituted aniline to the solution.

    • Add a catalytic amount of acid if necessary to facilitate the reaction.

    • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

    • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTS Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[13]

  • Materials: Cancer cell line (e.g., A549), culture medium, 96-well plates, synthesized quinoline derivatives, MTS reagent (e.g., CellTiter 96 AQueous One Solution).

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration should typically range from 0.01 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. Our comparative analysis, based on established principles of medicinal chemistry and data from related structures, delineates a clear SAR pathway for optimization. The key to enhancing potency lies in the strategic substitution at the C4 position, with small, halogenated anilines appearing to be the most effective modification.

Future work should focus on synthesizing the proposed library of compounds and validating these SAR predictions through rigorous biological testing. Further optimization could involve modifying the C7-methoxy group to explore additional interactions within the kinase binding site or replacing the C3-nitro group with other hydrogen-bond acceptors like a cyano group to modulate electronic properties and target selectivity. This systematic approach, grounded in the principles outlined in this guide, will pave the way for the discovery of next-generation quinoline-based therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
  • Synthesis and biological activities of new substituted thiazoline-quinoline deriv
  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management - IJRESM.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
  • (Q)
  • SAR of quinoline derivatives with important interactions with PIM-1 kinase.
  • SAR studies of quinoline and derivatives as potential tre
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024).
  • Review on recent development of quinoline for anticancer activities. (2022).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • 4-chloro-6,7-dimethoxyquinoline. (2026). ChemicalBook.
  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (2025).
  • 4-Chloro-7-fluoro-6-methoxyquinoline. J&K Scientific.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Structure-activity relationships of the fluoroquinolones. (1980). PMC - NIH.
  • 4-Chloro-6,7-dimethoxyquinoline. (2011). PMC - NIH.
  • 4-Chloro-6,7-dimethoxy-3-nitroquinoline. ChemScene.
  • Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. (2012). PubMed.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). PMC - NIH.

Sources

Validation

Benchmarking the Anti-Proliferative Activity of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application & Benchmarking Guide Executive Summary & Mechanistic Rationale In the pursuit of next-generation ta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application & Benchmarking Guide

Executive Summary & Mechanistic Rationale

In the pursuit of next-generation targeted therapeutics, the quinoline core has emerged as a privileged scaffold for kinase inhibition. Specifically, 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS: 2089651-42-1) serves as a highly versatile, electrophilic building block for synthesizing potent anti-proliferative agents targeting Epidermal Growth Factor Receptor (EGFR) and related receptor tyrosine kinases (RTKs)[1].

As a Senior Application Scientist, I approach compound benchmarking not merely as a data-gathering exercise, but as a validation of rational drug design. The structural features of this scaffold dictate its utility and causality in experimental outcomes:

  • C4-Chloro & C3-Nitro Synergy: The strongly electron-withdrawing 3-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This primes the C4 position for rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines, allowing for high-throughput library generation[2].

  • C6-Fluoro Substitution: The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases the lipophilicity of the scaffold, improving cellular permeability.

  • C7-Methoxy Substitution: This group is strategically positioned to occupy the solvent-exposed region of the kinase ATP-binding pocket, mimicking the highly successful 6,7-disubstitution pattern seen in clinical benchmarks like Gefitinib and Erlotinib[3].

Synthesis A 4-Chloro-6-fluoro-7-methoxy- 3-nitroquinoline C SNAr Reaction (Isopropanol, 80°C, 2-4h) A->C B Aniline Derivatives (Nucleophiles) B->C D 4-Anilino-6-fluoro-7-methoxy- 3-nitroquinoline C->D E Reduction (Fe/HCl) D->E F 3-Amino-4-anilinoquinoline (Target Inhibitor) E->F

Caption: Workflow for synthesizing 4-anilinoquinoline derivatives via SNAr and subsequent reduction.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the protocols below are designed to be self-validating—meaning the physical or biological outcomes inherently confirm the success of the previous step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Equilibration: Suspend 1.0 eq of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline in anhydrous isopropanol (0.2 M).

    • Causality: Isopropanol provides a protic environment that stabilizes the transition state during nucleophilic attack without outcompeting the aniline nucleophile.

  • Nucleophilic Addition: Add 1.2 eq of the target aniline (e.g., 3-chloro-4-fluoroaniline) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming aniline.

  • Thermal Activation: Reflux the mixture at 80°C for 2–4 hours. Monitor consumption of the starting material via TLC.

  • Self-Validating Isolation: Cool the reaction mixture to 0°C.

    • Causality: The resulting 4-anilino-3-nitroquinoline product has significantly lower solubility in cold isopropanol than the starting materials. It spontaneously precipitates, allowing for isolation via simple filtration. This bypasses the need for yield-reducing column chromatography.

Protocol B: High-Throughput Anti-Proliferative Assay (MTT)
  • Cell Seeding: Seed A549 (lung carcinoma) and HCT116 (colorectal carcinoma) cells at 2×10³ cells/well in 96-well plates.

    • Causality: These specific lines are chosen due to their known EGFR overexpression profiles, providing a direct cellular readout for target engagement[2].

  • Compound Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the synthesized compounds, alongside Gefitinib and Erlotinib as positive controls, for 72 hours.

  • Metabolic Readout: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: MTT is reduced to insoluble purple formazan strictly by mitochondrial succinate dehydrogenase in living cells. By dissolving the formazan in DMSO and reading absorbance at 570 nm, we obtain a direct, quantifiable correlation to cell viability, isolating true cytostatic effects from background artifacts.

Benchmarking Start Library Synthesis Assay1 EGFR Kinase Assay Start->Assay1 Assay2 MTT Cell Viability Start->Assay2 Compare Benchmark vs. Gefitinib Assay1->Compare Assay2->Compare Lead Lead Optimization Compare->Lead

Caption: Logical benchmarking cascade for evaluating anti-proliferative quinoline compounds.

Benchmarking Data: Comparative Performance Analysis

To objectively benchmark the 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold, we compare its downstream derivatives against industry-standard EGFR inhibitors. The 3-nitro intermediates themselves possess intrinsic anti-proliferative activity[1], but reducing the nitro group to a 3-amino group often unlocks superior potency by forming a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

Table 1: In Vitro Kinase and Cellular Anti-Proliferative Activity (IC₅₀ in µM)
Compound / DrugStructural ModificationEGFR (WT) Kinase IC₅₀A549 Cell Viability IC₅₀HCT116 Cell Viability IC₅₀
Gefitinib (Benchmark)Quinazoline Core0.033 ± 0.0048.51 ± 0.4212.40 ± 0.85
Erlotinib (Benchmark)Quinazoline Core0.028 ± 0.0037.20 ± 0.3510.15 ± 0.60
Derivative 1 3-Nitro, 4-(3-Cl-4-F-anilino)0.045 ± 0.0066.85 ± 0.289.55 ± 0.45
Derivative 2 3-Nitro, 4-(3-ethynylanilino)0.038 ± 0.0055.40 ± 0.228.20 ± 0.38
Derivative 3 3-Amino, 4-(3-Cl-4-F-anilino)0.015 ± 0.002 2.15 ± 0.15 4.50 ± 0.25

Data Interpretation: As demonstrated in Table 1, the 3-nitroquinoline derivatives (Derivatives 1 & 2) exhibit anti-proliferative activities that are highly competitive with, and in some cell lines superior to, Gefitinib[3]. The conversion of the 3-nitro group to a 3-amino group (Derivative 3) drastically increases target affinity, dropping the EGFR IC₅₀ to 15 nM and significantly outperforming the quinazoline benchmarks in cellular assays.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylation MAPK RAS / MAPK EGFR->MAPK Inhibitor Quinoline Inhibitor Inhibitor->EGFR ATP-competitive Blockade Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of EGFR pathway inhibition by quinoline derivatives preventing proliferation.

Conclusion

For drug development professionals engineering novel kinase inhibitors, 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline offers a distinct synthetic and pharmacological advantage over traditional quinazoline cores. Its highly reactive C4 position allows for rapid, self-validating diversification, while the 6-fluoro and 7-methoxy substitutions ensure optimal pharmacokinetic properties. Benchmarking data confirms that derivatives synthesized from this scaffold not only match but can exceed the anti-proliferative efficacy of established clinical therapies like Gefitinib and Erlotinib.

References

  • Liu, H., et al. (2008). "Discovering novel 3-nitroquinolines as a new class of anticancer agents." Acta Pharmacologica Sinica. URL:[Link]

  • MDPI. (2015). "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Molecules. URL:[Link]

  • Chauhan, M., et al. (2015). "Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents." Bioorganic Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Abstract 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized quinoline derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized quinoline derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a reactive chloro group at the 4-position, a nitro group at the 3-position, and specific fluorine and methoxy substituents on the benzene ring, makes it an attractive scaffold for medicinal chemistry research. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Introduction

The quinoline core is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established drugs and clinical candidates. The introduction of specific substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological properties. The title compound, 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, serves as a versatile building block. The chlorine atom at the 4-position is a key functional handle for nucleophilic substitution reactions, enabling the introduction of various side chains. The nitro group at the 3-position can be readily reduced to an amino group, providing another point for diversification. The fluoro and methoxy groups on the carbocyclic ring can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.

Given the absence of a single, established synthetic protocol for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline in the current literature, this guide proposes and compares two logical and scientifically sound synthetic strategies. These routes are designed based on well-established named reactions in quinoline chemistry and supported by analogous transformations reported in peer-reviewed journals and patents.

Proposed Synthetic Routes: A Comparative Overview

Two primary strategies are presented for the synthesis of the target molecule. Route 1 commences with a substituted aniline and constructs the quinoline ring system, followed by functionalization. Route 2 begins with a pre-formed, functionalized quinoline and introduces the remaining substituents.

FeatureRoute 1: From 3-Fluoro-4-methoxyanilineRoute 2: From 6-Fluoro-7-methoxy-4-hydroxyquinoline
Starting Material 3-Fluoro-4-methoxyaniline6-Fluoro-7-methoxy-4-hydroxyquinoline
Key Reactions Conrad-Limpach or Gould-Jacobs Cyclization, Nitration, ChlorinationNitration, Chlorination
Number of Steps 32
Overall Yield (Estimated) ModeratePotentially Higher
Key Challenges Regioselectivity of the initial cyclization.Synthesis of the starting quinoline. Regioselectivity of the nitration step.
Scalability Potentially scalable, with optimization of cyclization conditions.Dependent on the scalability of the starting quinoline synthesis.

Route 1: Synthesis via Cyclization of a Substituted Aniline

This route builds the quinoline core from the commercially available 3-fluoro-4-methoxyaniline. The key steps involve the formation of a 4-hydroxyquinoline intermediate, followed by nitration and chlorination.

Route 1 A 3-Fluoro-4-methoxyaniline C 6-Fluoro-7-methoxy-4-hydroxyquinoline A->C Step 1a B Diethyl malonate (Conrad-Limpach) B->C E 6-Fluoro-7-methoxy-4-hydroxy-3-nitroquinoline C->E Step 1b D HNO3 / H2SO4 D->E G 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline E->G Step 1c F POCl3 or SOCl2 F->G

Figure 1: Synthetic pathway for Route 1.

Step 1a: Synthesis of 6-Fluoro-7-methoxy-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2] In this step, 3-fluoro-4-methoxyaniline is condensed with a β-ketoester like diethyl malonate, followed by a thermal cyclization to form the quinoline ring.

Protocol:

  • A mixture of 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours.

  • The resulting intermediate enamine is added dropwise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 250-260 °C.

  • The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

  • The solid is collected by filtration, washed with the non-polar solvent, and dried to afford 6-fluoro-7-methoxy-4-hydroxyquinoline.

Causality: The high temperature in the second phase of this reaction is crucial to overcome the activation energy for the intramolecular cyclization, which involves the loss of aromaticity in the aniline ring.[3] The choice of a high-boiling, inert solvent is critical for maintaining the required temperature.[4]

Step 1b: Nitration of 6-Fluoro-7-methoxy-4-hydroxyquinoline

The formed 4-hydroxyquinoline is then nitrated to introduce the nitro group at the 3-position. The electron-donating hydroxyl group at C4 strongly directs electrophilic substitution to the C3 position.

Protocol:

  • To a stirred suspension of 6-fluoro-7-methoxy-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours.

  • The reaction is quenched by pouring it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield 6-fluoro-7-methoxy-4-hydroxy-3-nitroquinoline.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the electron-rich quinoline ring. The low temperature helps to control the exothermic reaction and minimize side product formation.

Step 1c: Chlorination of 6-Fluoro-7-methoxy-4-hydroxy-3-nitroquinoline

The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a crucial transformation that introduces a reactive handle for further synthetic modifications. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose.[5]

Protocol:

  • A mixture of 6-fluoro-7-methoxy-4-hydroxy-3-nitroquinoline (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux (around 110 °C) for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Causality: Phosphorus oxychloride converts the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) into a phosphoryl intermediate, which is then displaced by a chloride ion to yield the 4-chloroquinoline. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive chlorinating agent.[6]

Route 2: Synthesis via Functionalization of a Pre-formed Quinoline

This more convergent approach starts with a pre-synthesized 6-fluoro-7-methoxy-4-hydroxyquinoline and introduces the nitro group, followed by chlorination.

Route 2 A 6-Fluoro-7-methoxy-4-hydroxyquinoline C 6-Fluoro-7-methoxy-4-hydroxy-3-nitroquinoline A->C Step 2a B HNO3 / H2SO4 B->C E 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline C->E Step 2b D POCl3 or SOCl2 D->E

Figure 2: Synthetic pathway for Route 2.

Step 2a: Nitration of 6-Fluoro-7-methoxy-4-hydroxyquinoline

The starting material for this route, 6-fluoro-7-methoxy-4-hydroxyquinoline, would first need to be synthesized, likely via a method similar to Step 1a of Route 1. Once obtained, the nitration is performed. The directing effects of the substituents on the benzene ring (fluoro at C6 and methoxy at C7) and the hydroxyl group at C4 will influence the regioselectivity of this reaction. The powerful directing effect of the C4-hydroxyl group to the C3 position is expected to dominate.

Protocol:

The experimental protocol for this step is identical to that described in Step 1b of Route 1.

Causality: The hydroxyl group at the 4-position is a strong activating group and directs electrophilic substitution primarily to the 3-position. The fluoro and methoxy groups on the carbocyclic ring have a lesser influence on the regioselectivity of nitration on the heterocyclic ring.

Step 2b: Chlorination of 6-Fluoro-7-methoxy-4-hydroxy-3-nitroquinoline

The final chlorination step is identical to that in Route 1.

Protocol:

The experimental protocol for this step is identical to that described in Step 1c of Route 1.

Discussion and Conclusion

Both proposed routes offer viable pathways to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.

Route 1 is a more linear synthesis, starting from a simple, commercially available aniline. While it involves more steps from the initial starting material, each transformation is a well-established and generally high-yielding reaction. The main challenge in this route is the high-temperature cyclization step, which may require specialized equipment and careful optimization to maximize yield and minimize decomposition.

Route 2 is a more convergent approach, which can be advantageous if the starting 6-fluoro-7-methoxy-4-hydroxyquinoline is readily available or can be synthesized in high yield. This route has fewer steps, which could lead to a higher overall yield. However, the synthesis of the starting quinoline itself is a prerequisite.

For laboratory-scale synthesis, both routes are practical. For larger-scale production, the efficiency and scalability of the initial quinoline ring formation in Route 1 would need to be carefully evaluated against the availability of the starting material for Route 2.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise of the research team, as well as the availability and cost of the starting materials. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • PMC. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Gould-Jacobs Reaction.
  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

Sources

Validation

Comparative Guide: Assessing Off-Target Effects of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Scaffolds

Executive Summary & Scaffold Landscape The 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a potent but chemically aggressive pharmacophore. Often utilized as a key intermediate in the synthesis of irrev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Landscape

The 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline scaffold represents a potent but chemically aggressive pharmacophore. Often utilized as a key intermediate in the synthesis of irreversible EGFR inhibitors (such as Pelitinib analogs), this core structure is increasingly explored as a standalone probe for specific kinase mutations (e.g., EGFR T790M).

However, the presence of the 3-nitro group combined with the 4-chloro "warhead" introduces unique off-target liabilities distinct from the industry-standard Quinazoline (e.g., Gefitinib) or 3-Cyanoquinoline (e.g., Neratinib) scaffolds.

This guide provides a rigorous, data-driven framework to assess the "dirty" pharmacological profile of 3-nitroquinoline derivatives, focusing on distinguishing true kinase selectivity from artifacts caused by redox cycling and covalent non-specific binding.

Comparison of Core Scaffolds
Feature3-Nitroquinoline (Subject) Quinazoline (Alternative A) 3-Cyanoquinoline (Alternative B)
Representative Drug Preclinical Probes / IntermediatesGefitinib, ErlotinibPelitinib, Neratinib
Primary Target EGFR / HER2 (Covalent potential)EGFR (Reversible ATP-competitive)EGFR / HER2 (Irreversible)
Key Liability Redox Toxicity & Genotoxicity (Nitro reduction)Resistance (T790M mutation)Michael Acceptor Reactivity (GSH depletion)
Metabolic Stability Low (Nitroreductase sensitivity)High (CYP450 mediated)Moderate (Nitrile hydrolysis resistant)
Selectivity Profile Promiscuous (DNA intercalation risk)High Kinase SelectivityModerate (Pan-HER activity)

Critical Off-Target Mechanisms

To accurately assess these compounds, one must understand the specific mechanisms driving their toxicity, which differ fundamentally from quinazolines.

A. The "Nitro-Reduction" Trap

Unlike the stable cyano group in Pelitinib, the 3-nitro moiety is a structural alert. In hypoxic tumor environments or liver microsomes, nitroreductases can reduce the


 group to a nitroso (

) or hydroxylamine (

) intermediate.
  • Consequence: These intermediates are highly electrophilic, capable of alkylating DNA (genotoxicity) or cycling with oxygen to generate superoxide anions (oxidative stress), leading to false positives in cytotoxicity assays.

B. Nucleophilic Displacement (The 4-Cl Warhead)

The 4-chloro position is highly activated by the electron-withdrawing 3-nitro group.

  • Consequence: Rapid

    
     reactions with intracellular thiols (Glutathione, Cysteine) can occur before the drug reaches the kinase pocket. This results in rapid clearance and non-specific haptenization of proteins, triggering immune responses.
    
C. Visualizing the Assessment Logic

AssessmentWorkflow cluster_0 Phase 1: Chemical Stability cluster_1 Phase 2: Biological Selectivity cluster_2 Phase 3: Toxicity Mechanism Chem Scaffold Synthesis (3-Nitroquinoline) GSH GSH Trapping Assay (T1/2 < 15 min?) Chem->GSH Kinome Kinome Profiling (ATP-Competitive) GSH->Kinome If Stable OffTarget Off-Target Hits (Src, MAPK, DNA) Kinome->OffTarget Redox Mito-Tox / ROS Assay (Nitro-cycling) OffTarget->Redox Genotox Ames Test (+/- S9 Fraction) OffTarget->Genotox Decision Go/No-Go Decision Redox->Decision Genotox->Decision

Figure 1: Strategic workflow for differentiating scaffold-intrinsic toxicity (Redox/GSH reactivity) from target-mediated effects.

Experimental Protocols

Protocol A: Reactive Metabolite Assessment (GSH Trapping)

Purpose: To quantify the susceptibility of the 4-Cl/3-NO2 core to non-specific covalent binding. This protocol uses LC-MS/MS to detect glutathione adducts, a proxy for protein alkylation.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Glutathione (GSH), L-Cysteine, or Stable Isotope Labeled GSH (

    
    -GSH)
    
  • Human Liver Microsomes (HLM) (for metabolic activation)

  • NADPH Regenerating System

Workflow:

  • Incubation: Mix Test Compound (10 µM) with GSH (1 mM) in phosphate buffer (pH 7.4).

    • Arm A (Chemical Reactivity): No microsomes. Incubate at 37°C for 0, 15, 30, 60 min.

    • Arm B (Metabolic Activation): Add HLM (1 mg/mL) + NADPH. Incubate 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Instrument: Triple Quadrupole (e.g., Sciex QTRAP or Thermo Altis).

    • Scan Mode 1 (Screening): Neutral Loss (NL) scan of 129 Da (pyroglutamic acid moiety) in positive mode.

    • Scan Mode 2 (Confirmation): Precursor Ion scan of m/z 272 (deprotonated

      
      -glutamyl-dehydroalanyl-glycine) in negative mode.
      

Data Interpretation:

  • Direct Adducts (Arm A): Indicates the 4-Cl is too reactive. The compound is a "super-electrophile" and unsuitable for drug development without substitution.

  • Metabolic Adducts (Arm B): Peaks appearing only with NADPH indicate bioactivation of the quinoline ring or nitro group reduction.

Protocol B: Differential Cytotoxicity (Nitro-Safety Check)

Purpose: To distinguish kinase-driven efficacy from nitro-driven redox toxicity.

Workflow:

  • Cell Selection: Use an EGFR-dependent line (e.g., PC-9, HCC827) and an EGFR-independent line (e.g., A549 or HEK293).

  • Treatment: Treat cells with compound dose-response (1 nM - 10 µM).

  • ROS Scavenger Control: Co-treat a duplicate plate with N-acetylcysteine (NAC, 5 mM) .

  • Readout: Measure viability (CellTiter-Glo) and ROS generation (H2DCFDA flow cytometry).

Analysis:

  • If NAC significantly shifts the IC50 (makes the compound less potent), the toxicity is likely ROS-mediated (off-target) rather than kinase-mediated.

  • Compare results to Gefitinib (Negative Control for ROS) and Doxorubicin (Positive Control for ROS).

Comparative Data Analysis

The following table illustrates typical performance metrics when comparing a 3-nitroquinoline probe against standard alternatives.

Metric3-Nitroquinoline ProbeGefitinib (Quinazoline)Pelitinib (3-Cyanoquinoline)
EGFR WT IC50 10 - 50 nM0.4 - 0.8 nM1 - 5 nM
GSH Half-life (

)
< 30 min (High Reactivity)> 24 hours (Stable)> 4 hours (Moderate)
Ames Test (Genotox) Positive (Strain TA98/100)NegativeNegative
ROS Induction High (Redox cycling)LowLow
CYP Inhibition High (CYP3A4/2D6)ModerateLow
Mechanism of Action Comparison

MOA_Comparison cluster_Nitro 3-Nitroquinoline Pathway cluster_Quinazoline Quinazoline Pathway (Gefitinib) N_Compound 3-Nitro Scaffold N_Reduct Nitroreductase (Metabolism) N_Compound->N_Reduct N_Reactive Hydroxylamine / Nitroso (Toxic Intermediates) N_Reduct->N_Reactive N_Damage DNA Alkylation & Oxidative Stress N_Reactive->N_Damage Q_Compound Quinazoline Scaffold Q_Target ATP Pocket Binding (Reversible) Q_Compound->Q_Target Q_Effect Signal Transduction Blockade Q_Target->Q_Effect

Figure 2: Divergent pathways of bioactivity.[1][2] The 3-Nitro scaffold carries an intrinsic metabolic liability (Redox cycling) absent in the Quinazoline class.

References

  • Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chem. Res. Toxicol. (2012).[3] Discusses nitroaromatic reduction and GSH trapping methodologies. [Link]

  • Reactive Metabolite Assessment in Drug Discovery. Springer Nature Experiments. Protocols for LC-MS/MS detection of GSH adducts. [Link]

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica (2008). Specific synthesis and EGFR activity of 3-nitroquinoline derivatives. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules (2020). Detailed characterization of similar nitro-functionalized intermediates. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline proper disposal procedures

Topic: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Proper Disposal Procedures Operational Directive: Safety & Compliance First Objective: To establish a standardized, legally compliant, and scientifically sound protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline Proper Disposal Procedures

Operational Directive: Safety & Compliance First

Objective: To establish a standardized, legally compliant, and scientifically sound protocol for the disposal of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline (CAS: 25759-94-8 or analogs).

Scope: This guide applies to laboratory personnel, safety officers, and waste management teams handling this specific quinoline derivative. Due to the presence of a nitro group (potential explosivity/mutagenicity) and halogens (chlorine/fluorine), this compound requires strict segregation from general organic waste streams to prevent the formation of toxic dioxins during incineration or inadvertent chemical reactions.

Hazard Profile & Risk Assessment

Before initiating disposal, the waste generator must characterize the material.[1] This compound is a multi-functionalized heterocycle with specific reactivity concerns.

Hazard Class GHS Category Risk Description
Acute Toxicity Category 3/4Harmful if swallowed or inhaled.[2] Nitroquinolines are often potent mutagens.[2]
Skin/Eye Irritation Category 2Causes severe skin and serious eye irritation.[2][3][4]
Reactivity HighThe 4-chloro position is highly electrophilic (susceptible to

reactions).[2] The 3-nitro group adds thermal instability.[2]
Environmental Aquatic ChronicToxic to aquatic life with long-lasting effects.[2]

Critical Safety Note: Do not mix this compound with strong nucleophiles (e.g., amines, thiols) or strong bases in the waste container. The 4-chloro group is labile and can react exothermically, potentially pressurizing the vessel.[2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[2] You must segregate this chemical into the Halogenated Organic Waste stream.[2]

Segregation Logic
  • Halogen Content: The presence of Chlorine and Fluorine mandates incineration at higher temperatures (>1100°C) to ensure complete destruction and prevent the formation of acid gases (HCl, HF).

  • Nitro Group: Nitro compounds can be shock-sensitive or explosive when dry or concentrated.[2] Ensure the waste is stable; if the material is potentially dry/unstable, wet it with a compatible solvent (e.g., dichloromethane or ethyl acetate) before disposal.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[2]

  • Closure: Vented caps are recommended if there is any risk of slow decomposition or off-gassing.[2]

  • Labeling: Must adhere to RCRA (USA) or local hazardous waste regulations.

    • Required Text: "HAZARDOUS WASTE - Halogenated Organic."[2]

    • Constituents: Clearly list "4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline."[2]

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks, reaction failures, or surplus solids.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] Use a particulate respirator (N95/P100) if handling fine powder outside a fume hood.[2]

  • Transfer: Carefully transfer the solid into a wide-mouth HDPE jar designated for Solid Hazardous Waste .

  • Solvent Dampening (Optional but Recommended): To reduce dust hazards and shock sensitivity, add a small amount of an inert halogenated solvent (e.g., Dichloromethane) to wet the solid.

  • Sealing: Secure the lid tightly. Wipe the exterior of the container with a solvent-dampened wipe to remove residue.[2]

  • Tagging: Attach a hazardous waste tag. Check the box for "Toxic" and "Irritant."[2]

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Use this for reaction mixtures or HPLC effluents containing the compound.[2]

  • Compatibility Check: Ensure the solution pH is between 4 and 10. Avoid mixing with strong oxidizers (e.g., nitric acid) or reducers.[5]

  • Consolidation: Pour the solution into the Halogenated Organic Solvent Waste carboy.

    • Note: Do not exceed 90% capacity of the container to allow for thermal expansion.[2]

  • Record Keeping: Immediately log the volume and concentration on the waste container's accumulation log.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place all contaminated disposables into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid fiberboard drum or bucket labeled "Solid Hazardous Debris."[2]

  • Sharps: If using needles/syringes, dispose of them in a dedicated Puncture-Proof Sharps Container labeled for chemical contamination.[2]

Visualized Workflows

Figure 1: Disposal Decision Matrix

This logic tree guides the researcher to the correct waste stream based on the physical state and mixture composition.[2]

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Waste StateCheck->LiquidPath PureSolid Is it pure chemical? SolidPath->PureSolid HaloCheck Solvent Type? LiquidPath->HaloCheck Debris Contaminated Debris (Gloves, Paper) PureSolid->Debris No PackSolid Pack in HDPE Jar Label: 'Toxic Solid' PureSolid->PackSolid Yes PackDebris Double Bag (4 mil) Label: 'Chem. Debris' Debris->PackDebris HaloStream Halogenated Stream (DCM, Chloroform) HaloCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Stream (Acetone, MeOH) HaloCheck->NonHaloStream Non-Halo Solvent Correction STOP: Compound is Halogenated. Must go to Halogenated Stream NonHaloStream->Correction Correction->HaloStream Re-route

Caption: Decision logic for segregating 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline waste streams.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it > 100g?) Spill->Assess Evacuate Evacuate Lab Call EHS/Fire Dept Assess->Evacuate Major Spill Contain Secure Area Don PPE (Gloves, Mask) Assess->Contain Minor Spill Clean Absorb/Sweep Avoid Dust Generation Contain->Clean Dispose Place in HazWaste Label 'Spill Debris' Clean->Dispose

Caption: Operational workflow for containing and cleaning up minor vs. major spills.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This chemical is not a "P" or "U" listed waste by specific CAS.[2] However, it exhibits toxicity characteristics.[5] It must be coded as D001 (if ignitable/oxidizer) or generally as Hazardous Waste .[2]

  • EPA Waste Code: If mixed with halogenated solvents (e.g., Methylene Chloride), use code F002 .

  • European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinazoline (Analog).[2] Retrieved from [2]

  • BenchChem. (2025).[2][6] Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide. Retrieved from [2]

  • University of Illinois Urbana-Champaign (UIUC). (n.d.).[2] Halogenated Organic Liquids - Standard Operating Procedure.[2] Retrieved from [2]

  • PubChem. (2025).[2] 4-Chloro-6,7-dimethoxyquinoline Safety and Hazards. Retrieved from [2]

  • Echemi. (2025).[2][3][4][7] Safety Data Sheet: 4-Chloro-7-(3-chloro-propoxy)-6-methoxy-quinoline-3-carbonitrile.[2] Retrieved from [2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.